Allyl fluoride is a simple organofluorine compound with significant utility in synthetic chemistry. Its core molecular properties are well-established and confirmed by major chemical databases.
The table below summarizes its fundamental identifiers and properties:
| Property Type | Description |
|---|---|
| Molecular Formula | C₃H₅F [1] [2] |
| Average Molecular Mass | 60.071 Da [1] |
| Monoisotopic Mass | 60.037528 Da [1] |
| CAS Registry Number | 818-92-8 [1] [2] |
| IUPAC Name | 3-fluoroprop-1-ene [1] |
| Common Synonyms | 3-Fluoro-1-propene; 3-Fluoropropylene; CH₂=CH-CH₂F [1] [2] |
| InChIKey | QCMKXHXKNIOBBC-UHFFFAOYSA-N [2] |
The synthesis of allylic fluorides has advanced significantly, moving towards metal-catalyzed and metal-free strategies that offer high selectivity. The following experimental workflows outline two prominent methods.
This method utilizes Selectfluor as an electrophilic fluorinating reagent and is particularly effective for converting styrenes into allylic fluorides without a transition metal catalyst [3].
Diagram illustrating the metal-free allylic fluorination mechanism via a carbocation intermediate.
Detailed Protocol:
Key Insight: Density Functional Theory (DFT) calculations reveal that this reaction proceeds via a carbocation intermediate (INT-I). The formation of the final product occurs through a single-step deprotonation at the C1 position (Path a), which is significantly more favorable than a multi-step pathway involving a vinyl fluoride intermediate [3].
For the synthesis of chiral, enantioenriched allylic fluorides, a palladium-catalyzed approach is highly effective.
Detailed Protocol:
Mechanism: Evidence suggests that C–F bond formation occurs via an SN2-type attack of fluoride on a chiral Pd(II)-π-allyl intermediate, ensuring high enantioselectivity [5].
Density Functional Theory (DFT) calculations provide deep insights into the reaction mechanisms and energetic landscapes of allylic fluorination.
The table below compares the energy profiles in different environments for the key step of proton abstraction (INT-I → TS-IV) in the model reaction:
| Species | Energy in Gas Phase (kcal/mol) | Energy in DMF (kcal/mol) | Energy in Methanol (kcal/mol) |
|---|---|---|---|
| Intermediate INT-I | -68.31 | Not Explicitly Stated (Destabilized) | -43.50 |
| Transition State TS-IV | -53.41 | -41.10 | -39.07 |
| Energy Barrier (INT-I → TS-IV) | +14.90 | Lower than gas phase | +4.43 |
Beyond its synthesis, the this compound functional group exhibits distinctive reactivity that can be harnessed in organic synthesis.
The characterization of this compound is supported by standard spectral data. The IR spectrum for the compound is available in the NIST database, recorded as a gas-phase spectrum (at 65 mmHg with N₂ added) using a 5 cm path length [2].
The table below summarizes some key approaches found in recent scientific literature.
| Method | Key Reagent/Catalyst | Substrate | Key Features/Outcomes | Citations |
|---|---|---|---|---|
| Organocatalytic Asymmetric Allylic Benzylborylation | Chiral Lewis base (e.g., (DHQD)₂PHAL) | Allyl fluorides & α-silyl benzylboronic esters | Constructs homoallylic boronic esters with two contiguous stereocenters; excellent regio- and enantiocontrol. | [1] |
| Metal-Free Allylic Fluorination | Selectfluor | Styrenes | Electrophilic fluorination; good yields; mechanism involves carbocation intermediate. | [2] [3] |
| Palladium-Catalyzed Asymmetric Fluorination | Pd(0) catalyst, Trost bisphosphine ligand, AgF | Cyclic allylic chlorides | Converts racemic chlorides to highly enantioenriched cyclic allylic fluorides. | [4] |
| Cross-Metathesis/Fluorodesilylation | Grubbs catalyst (metathesis), Selectfluor (fluorination) | Allyltrimethylsilane & olefins | Two-step process to create a library of novel allylic fluorides. | [5] |
A major value of allyl fluorides lies in their use as intermediates for constructing complex molecules.
Stereospecific Transformations: The chiral boronic ester moiety in products from the allylic benzylborylation reaction can be transformed stereospecifically [1]. Key transformations include:
Synthesis of Fluorinated Heterocycles: Functionalized propargylic and allylic fluorides serve as building blocks for synthesizing fluorinated heterocycles (e.g., furans, tetrahydrofurans, lactams) and more complex bi- or tri-heterocyclic systems via transition-metal-catalyzed reactions [6].
Understanding the reaction mechanism is crucial for optimization and designing new reactions.
The diagram below illustrates the workflow for the organocatalytic asymmetric synthesis and subsequent transformations of allyl fluorides.
Based on the reviewed literature, researchers typically use a combination of the following techniques to characterize novel allyl fluorides:
The synthesis of novel allyl fluorides has seen significant advances through methods like organocatalysis and metal-free electrophilic fluorination. Their unique reactivity, particularly when leveraged in stereospecific transformations to build complex chiral molecules and fluorinated heterocycles, makes them highly valuable building blocks in organic and medicinal chemistry.
The table below summarizes the characteristic NMR parameters for allylic fluorides, which are crucial for identifying these functional groups in molecular structures.
| Type of Proton | Chemical Shift (δ, ppm) | Coupling Constant Type | Typical Value (Hz) | Remarks |
|---|---|---|---|---|
| H-C-F | 4.0 - 4.5 [1] | (^2J_{HF}) (Geminal) | ~48 [2] | Highly dependent on substituents and stereochemistry. |
| H₂C=C-CH₂-F (Allylic -CH₂F) | ~4.4 (for -CH₂F) [2] | (^3J_{HH}) (Vicinal) | 5 - 7 [2] | Coupling to vinyl protons. |
| H₂C=C-CH-F- (Allylic -CHF-) | Information not explicitly found in search results | (^3J_{HF}) (Vicinal) | ~17 [2] | Coupling across a single bond. |
| C=C-H (Vinylic) | 4.6 - 5.9 [1] | (^4J_{HF}) (Allylic) | ~3 [2] | Long-range coupling over multiple bonds. |
This methodology involves the synthesis of an allylic fluoride followed by its direct use in a palladium complexation reaction, monitored by NMR [2].
This 2024 protocol highlights a specific reaction where the fluoride leaving group plays a dual, unique role, and NMR is used to determine yields and stereoselectivity [3].
The diagram below outlines a systematic approach for analyzing allylic fluorides using NMR spectroscopy.
Systematic workflow for structural confirmation of allylic fluorides using ¹H NMR.
The following diagram illustrates the role of NMR spectroscopy within a broader research workflow involving allylic fluorides, from synthesis to application.
NMR is integral to the synthesis and application workflow of allylic fluorides.
The table below summarizes the fundamental properties and common synthesis methods for allyl fluoride and allyl chloride.
| Property | This compound | Allyl Chloride |
|---|---|---|
| Chemical Formula | C₃H₅F [1] | C₃H₅Cl [2] |
| Molecular Weight | 60.07 g·mol⁻¹ [1] | 76.52 g·mol⁻¹ [2] |
| Boiling Point | -10 °C [1] | 45 °C [2] |
| Appearance | Colorless liquid [1] | Colorless to yellow/purple liquid [2] |
| Common Synthesis | Fluorodesilylation of allylsilanes with Selectfluor [3] | High-temperature (500 °C) chlorination of propylene [2] |
| Key Industrial Use | Building block for fluorinated heterocycles and pharmaceuticals [1] [4] | Precursor to epichlorohydrin (for plastics) [2] |
The core difference in reactivity stems from the strength of the carbon-halogen bond (C-F vs. C-Cl) and the leaving group ability of the halide ion (F⁻ vs. Cl⁻).
Both allyl chloride and this compound can oxidatively add to Pd(0) complexes to form π-allylpalladium complexes, which are crucial intermediates in allylic substitution reactions [3].
Divergent substrates converge via a common π-allylpalladium intermediate [3].
However, a critical divergence occurs due to the strong basicity of the fluoride ion (F⁻). In substrates with acidic protons, the fluoride eliminated during the oxidative addition can act as a base instead of a leaving group, leading to elimination side products [3]. For example, with 2-(2-fluorobut-3-enyl)isoindoline-1,3-dione, fluoride-induced elimination occurs to form a diene, a pathway not typically observed with allyl chloride [3].
Allyl fluorides exhibit unique reactivity in formal SN2' substitutions. One study found that a zirconium imido complex reacted with high regiospecificity with various allylic fluorides, which are typically poor substrates in other substitution reactions [5]. This reaction proceeds through a concerted asynchronous [3,3]-sigmatropic rearrangement via a six-membered transition state, a mechanism that allows for complete chirality transfer from an enantiomerically enriched starting material [5].
This two-step method from the search results is a common approach to synthesize novel allylic fluorides [3]:
The search results describe a general method for forming cationic palladium complexes from allylic fluorides [3]:
The most direct and common method for preparing Pd(II) chloride-bridged dimers involves the reaction of allylic chlorides with a Pd(0) source. The general synthesis and structure are well-established [1].
A specific experimental protocol from a research thesis is summarized in the table below [2]:
| Protocol Step | Details |
|---|---|
| Primary Reaction | Allylic chlorides were reacted with Pd(dba)₂ (Palladium(0) bis(dibenzylideneacetone)) in the presence of PPh₃ (Triphenylphosphine) in CDCl₃ (deuterated chloroform). |
| Product Formation | The reaction led to the formation of novel Pd(II) chloride-bridged dimers. |
| Purification | The resulting dimers were successfully isolated and purified using column chromatography. |
| Characterization | Structures were determined and confirmed through NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography. |
The workflow below illustrates this general synthesis and characterization process:
Synthesis and characterization workflow for Pd(II) dimers from allylic chlorides.
The same research that successfully synthesized dimers from chlorides also attempted a parallel process using allylic fluorides [2]. The experimental approach was similar, involving reaction with Pd(dba)₂ and PPh₃ in CDCl₃.
However, the outcome was different:
Based on the search results, here are the key practical points for researchers:
The core reaction involves the oxidative addition of an allylic fluoride to a Pd(0) species, forming a cationic (π-allyl)palladium complex. This complex is a key intermediate for further nucleophilic substitution reactions.
The diagram below illustrates the generally accepted mechanism for this transformation.
This mechanism is supported by studies that used NMR spectroscopy and mass spectrometry to characterize the cationic complexes generated in situ [1]. The research indicates that allylic chlorides and fluorides can oxidatively add to Pd(0) in the same manner [1].
One thesis provides the most direct description of the synthetic approach, summarized in the table below [1].
| Aspect | Description |
|---|---|
| General Procedure | Reacting the allylic fluoride with Pd(dba)₂ and PPh₃ in CDCl₃ [1]. |
| Characterization | The resulting cationic complexes were characterized by NMR spectroscopy and mass spectrometry but were not isolated [1]. |
| Follow-up Reaction | The complexes were subsequently treated with the sodium salt of dimethyl malonate, yielding nucleophilically substituted products [1]. |
Key findings from the research include:
You should be aware of certain complexities and limitations associated with this chemistry:
The core reaction you're interested in is technically viable, but many reported procedures focus on generating and using the cationic complex in situ. A practical approach is to adapt procedures that start from more reactive allylic precursors, such as allylic chlorides or p-nitrobenzoates, for which optimized conditions for cationic complex formation are better established.
The table below summarizes the key information I found.
| Property/Category | Available Data / Context |
|---|---|
| General Information | Recognized as a volatile organic compound (VOC) by the U.S. EPA [1]. |
| Toxicity & Safety | An IDLH (Immediately Dangerous to Life or Health) concentration is established for the related compound allyl chloride [2]. This highlights a category of hazardous compounds. |
| Analytical Method | U.S. EPA Method 8260D specifies Gas Chromatography-Mass Spectrometry (GC/MS) as a suitable technique for analyzing 2-fluoroethanol and other VOCs [1]. |
| Reaction Mechanism | Theoretical (DFT) studies detail the reaction mechanism for synthesizing allyl fluoride derivatives from styrenes using Selectfluor [3]. |
Based on the EPA method, here is a generalized experimental protocol for the analysis of volatile organics like this compound using GC-MS.
Experimental workflow for analyzing volatile organic compounds via GC-MS.
For your in-depth guide or whitepaper, please consider the following points based on the search findings:
For quick reference, here are the key identifiers and basic physical properties of this compound [1]:
| Property | Value / Description |
|---|---|
| CAS Registry Number | 818-92-8 |
| Molecular Formula | C₃H₅F |
| Molecular Weight | 60.07 g/mol |
| Chemical Names | This compound, 3-Fluoro-1-propene, 3-Fluoropropene |
| Boiling Point | -10 °C |
| Density | 0.7640 |
| Vapor Pressure | 1940 mmHg at 25°C |
| Appearance | Volatile, flammable, colorless liquid with a strong, pungent odor |
| Hazard Codes | F (Highly Flammable) |
A prominent method for synthesizing this compound derivatives involves the direct, metal-free reaction of styrenes with the electrophilic fluorinating reagent Selectfluor in a polar aprotic solvent like DMF [2] [3].
Detailed Mechanism via DFT Calculations [2] [3]: The mechanism begins with the electrophilic addition of a "F⁺" equivalent from Selectfluor across the carbon-carbon double bond of the styrene. This forms a high-energy tertiary carbocation intermediate (INT-1). From this intermediate, the desired allylic fluoride product is formed via a single transition state (TS-IV) through the elimination of a proton (Ha) from the carbon adjacent to the cationic center (C1). Computational studies show this pathway is favored over an alternative that would first form a vinyl fluoride.
Diagram 1: Favored reaction pathway for metal-free allylic fluorination of styrenes with Selectfluor.
Experimental Protocol [2]:
Allyl fluorides can also be accessed from more readily available alcohols via a deoxyfluorination strategy. A modern protocol uses sulfuryl fluoride (SO₂F₂) as an efficient fluoride source [1].
Experimental Protocol [1]:
Allyl fluorides are valuable building blocks in synthetic chemistry. Their unique reactivity, particularly the property of fluoride as a leaving group, enables novel transformations that are often unattainable with other halides [4] [5].
This advanced methodology uses allyl fluorides as electrophiles in a reaction with α-silyl benzylboronic esters to construct complex chiral molecules [4].
Mechanism and Workflow: The catalytic cycle leverages a chiral Lewis base catalyst (e.g., (DHQD)₂PHAL). The fluoride anion (F⁻) released from the this compound activates the boronic ester pronucleophile via a desilylation process. This generates a reactive α-boryl carbanion and a chiral electrophilic ammonium intermediate from the catalyst. These two species then couple to form a new carbon-carbon bond with high stereocontrol [4].
Diagram 2: Simplified workflow for organocatalytic asymmetric allylic benzylborylation using this compound.
Experimental Protocol [4]:
This compound is a highly flammable gas or volatile liquid and requires appropriate precautions [1]. It is a volatile and flammable liquid with a strong, pungent odor. It is potentially harmful if swallowed, inhaled, or upon contact with the skin or eyes, and is acutely toxic to aquatic organisms [1]. It is dangerously incompatible with acids, alkalis, and amines [1]. Always consult and follow the relevant Safety Data Sheets (SDS) before conducting any experiments [1] [6].
The exploration of this compound is an active field. Recent studies focus on expanding its utility, such as in the general functionalization of C(sp³)-F bonds using organozincates [7] and its use as a building block for synthesizing complex molecules like fluorinated heterocycles (e.g., furans, tetrahydrofurans, and lactams) [5]. The application of computational methods (DFT) continues to provide deep mechanistic insights, aiding in the design of more efficient and selective reactions [2] [5] [3].
Allyl fluorides represent a specialized class of organofluorine compounds characterized by the presence of a fluorine atom attached to an sp³-hybridized carbon within an allylic system. This structural motif imparts unique reactivity patterns that differentiate allyl fluorides from other allylic halides and open up distinctive synthetic pathways. The C-F bond strength (approximately 107 kcal/mol) combined with its high electronegativity creates a pronounced polarization that influences both the thermodynamics and kinetics of reactions involving these compounds. Unlike other allylic halides that readily participate in classical SN2 substitutions, the poor leaving group ability of fluoride ion (due to its strong basicity) directs allyl fluorides toward alternative reaction pathways, including transition metal catalysis, Lewis acid activation, and unconventional nucleophilic displacements.
The significance of allyl fluorides in modern organic synthesis stems from several key factors. First, the incorporation of fluorine atoms into organic frameworks can dramatically alter the physicochemical properties of molecules, including metabolic stability, lipophilicity, and bioavailability—attributes particularly valuable in pharmaceutical and agrochemical development. Approximately 20% of all marketed pharmaceutical drugs and 30-40% of all agrochemicals contain at least one fluorine atom, underscoring the importance of fluorinated building blocks in these fields [1]. Second, the emerging recognition that allyl fluorides can participate in reactions inaccessible to other allylic halides has stimulated renewed interest in their fundamental reactivity patterns. Their unique behavior as electrophiles in catalytic asymmetric transformations and their ability to undergo regioselective functionalizations make them valuable intermediates for constructing complex molecular architectures with precise stereocontrol [2].
The synthesis of allyl fluorides has evolved significantly, with methodologies ranging from transition metal-catalyzed allylic fluorination to metal-free electrophilic fluorinations. The appropriate method selection depends on factors such as desired substitution pattern, stereochemical requirements, and functional group compatibility. The table below summarizes key synthetic approaches for allyl fluoride preparation:
Table 1: Synthetic Methods for Allyl Fluorides
| Method Type | Reagents/Conditions | Substrate Scope | Key Features | References |
|---|---|---|---|---|
| Iridium-Catalyzed Allylic Fluorination | Et₃N·3HF, Ir-catalyst, ambient air, room temperature | Trichloroacetimidates | Complete regioselectivity (branched), ¹⁸F incorporation possible, high yields | [3] |
| Electrophilic Fluorodesilylation | Selectfluor, transition-metal-free | α-Silyl-substituted allylboronate esters | Chemo-, regio-, and stereoselective (E)-products, further modifiable | [3] |
| Cross-Metathesis/Fluorodesilylation | Allyltrimethylsilane cross-metathesis followed by Selectfluor fluorodesilylation | Various olefinic partners | Two-step process for novel allylic fluorides | [4] |
| Silver-Catalyzed Vinylogous Fluorination | Ag-catalyst | Vinyl diazoacetates | Produces γ-fluoro-α,β-unsaturated carbonyls, applicable to natural product derivatives | [3] |
| Chiral Anion Phase-Transfer Fluorination | Chiral anion catalyst, in situ directing group | Allylic alcohols | Highly enantioenriched α-fluoro homoallylic alcohols | [3] |
Several specialized methods have been developed for specific synthetic contexts. The organocatalytic asymmetric synthesis of α,α-difluoro-γ,γ-disubstituted butenals employs an L-proline/salicylic acid system that provides wide substrate scope and excellent E stereoselectivity [3]. Additionally, dianionic phase-transfer catalysis enables asymmetric fluorofunctionalization of γ,γ-disubstituted allylamine derivatives, yielding either chiral allylic fluorides or fluorinated dihydrooxazines depending on substituents [3]. The Pd-catalyzed gem-difluoroallylation of organoborons using 3-bromo-3,3-difluoropropene (BDFP) proceeds with high efficiency and remarkable α/γ-substitution regioselectivity, with catalyst loadings as low as 0.01 mol% [3].
Allyl fluorides participate in various transition metal-catalyzed processes, though their behavior often differs from other allylic halides due to the strong C-F bond. Palladium-catalyzed reactions of allyl fluorides have been extensively investigated. Studies have shown that allylic chlorides and fluorides can oxidatively add to Pd(0) in similar manners, forming π-allylpalladium complexes that can be trapped by nucleophiles [4]. For instance, both 2-chlorobut-3-enyl benzoate and 2-fluorobut-3-enyl benzoate undergo oxidative addition with Pd(0) to form cationic Pd(II) species, which subsequently react with sodium dimethyl malonate to yield nucleophilically substituted products in moderate yields [4].
However, the electronic properties of the this compound system can significantly influence reaction outcomes. With electron-withdrawing groups adjacent to the reaction center, competing pathways may emerge. For example, 2-(2-fluorobut-3-enyl)isoindoline-1,3-dione forms the expected cationic Pd species, but the protons alpha to nitrogen become susceptible to elimination by fluoride acting as a base, leading to the formation of 2-(buta-1,3-dienyl)isoindoline-1,3-dione [4]. This demonstrates the dual role fluoride can play both as a leaving group and as a base, depending on the substrate structure.
Notably, attempts to activate allylic difluorides with Pd(dba)₂ and Pd(PPh₃)₄ have generally been unsuccessful, though 3-bromo-3,3-difluoropropene reacts with Pd(PPh₃)₄ to form the corresponding π-allyl complex [4]. This suggests that the reactivity of polyfluorinated systems may follow distinct pathways compared to their monofluorinated counterparts.
The unique properties of fluoride as a leaving group enable novel organocatalytic transformations that are unattainable with other halides. A notable example is the organocatalytic asymmetric allylic benzylborylation of allyl fluorides with α-silyl benzylboronic esters [2]. This protocol leverages fluoride's ability to trigger desilylative activation, simultaneously generating an α-boryl carbanion and an electrophilic chiral ammonium intermediate that couple to form a new C-C bond with excellent stereocontrol.
Table 2: Scope and Optimization of Organocatalytic Allylic Benzylborylation
| Parameter | Conditions/Variation | Result/Outcome | Significance |
|---|---|---|---|
| Nucleophile Screening | Benzylboronic ester 1a, benzyldiboronate 1b, α-silyl benzylboronic ester 1c | 1c with this compound gave best results (86% yield, >20:1 r.r.) | α-Silyl group enables fluoride-triggered desilylation |
| Solvent Effects | DMSO vs. THF | THF superior (86% yield vs. 73% in DMSO) | Less polar solvents improve regiocontrol |
| Chiral Lewis Base | (DHQD)₂PHAL 5b and others | Varying yields and stereoselectivities | Catalyst structure crucial for enantiocontrol |
| Reaction Concentration | Standard vs. 0.4 M | 0.4 M improved yield (68%) | Concentration optimization enhances efficiency |
| Substrate Scope | Electron-withdrawing, electron-donating, sterically demanding groups | Broad compatibility (>20 examples) | Method general across diverse substrates |
The mechanism proceeds through a catalyst-triggered, fluoride-assisted desilylative activation pathway. The chiral catalyst (e.g., (DHQD)₂PHAL) interacts with the this compound to generate a chiral ion pair, while simultaneously promoting desilylation of the α-silyl benzylboronic ester to form an α-boryl carbanion. The subsequent stereoselective C-C bond formation between these intermediates yields homoallylic benzylated organoboronates bearing two contiguous stereocenters with high regio-, diastereo-, and enantiocontrol [2]. This transformation is particularly significant as it avoids the need for external stoichiometric bases or transmetalation steps typically required in traditional allylic alkylations.
Metal-free allylic fluorination represents another important reactivity pathway for allyl fluorides and their precursors. Density functional theory (DFT) studies have elucidated the mechanism of direct electrophilic fluorination of styrenes using Selectfluor to form aryl allyl fluorides [1]. The reaction begins with the addition of electrophilic fluorine across the double bond of styrene to form a tertiary carbocation intermediate (INT-1) via transition state TS1. This intermediate can then undergo two competing pathways:
Computational analysis reveals that Path a is strongly favored, with TS-IV lying 14.9 kcal/mol above INT-1 in gas phase calculations, while the rearrangement in Path b (INT-II → TS-III) has a prohibitively high energy barrier of 56.82 kcal/mol [1]. Solvent effects further influence these pathways, with polar aprotic solvents like DMF significantly stabilizing TS-IV compared to the gas phase or protic solvents.
The following diagram illustrates the competing mechanistic pathways for metal-free allylic fluorination:
Competing pathways for metal-free allylic fluorination of styrenes with Selectfluor [1].
Title: Iridium-Catalyzed Allylic Fluorination of Trichloroacetimidates Objective: To synthesize branched allylic fluorides with complete regioselectivity using an iridium-catalyzed process compatible with ¹⁸F-labeling for potential PET imaging applications [3].
Materials and Equipment:
Procedure:
Notes:
Title: Metal-Free Electrophilic Fluorodesilylation of α-Silyl-Substituted Allylboronate Esters Objective: To prepare (E)-boryl-substituted allyl fluorides via a chemo-, regio-, and stereoselective fluorodesilylation process [3].
Materials and Equipment:
Procedure:
Notes:
Title: Organocatalytic Asymmetric Allylic Benzylborylation of Allyl Fluorides with α-Silyl Benzylboronic Esters Objective: To synthesize enantioenriched homoallylic benzylated organoboronates bearing two contiguous stereocenters via a fluoride-triggered desilylative process [2].
Materials and Equipment:
Procedure:
Notes:
The strategic incorporation of this compound motifs into bioactive molecules represents an important application of this chemistry in pharmaceutical and agrochemical development. Fluorine's ability to influence metabolic stability, bioavailability, and target binding affinity makes allyl fluorides valuable intermediates for drug discovery. The unique reactivity of allyl fluorides enables the construction of fluorinated analogs of natural products and pharmaceutical leads that may exhibit improved pharmacological profiles. For instance, the organocatalytic asymmetric benzylborylation of allyl fluorides produces chiral homoallylic boronic esters that serve as versatile synthetic linchpins for constructing complex chemical architectures [2].
Specific examples include the synthesis of α-methylene-γ-butyrolactones, an important structural motif found in bioactive natural products and pharmaceuticals. These compounds can be accessed through oxidation of the B–C bond of the homoallylic borylation products followed by spontaneous 5-exo-trig cyclization, proceeding with excellent stereospecificity [2]. Similarly, the late-stage functionalization of pharmaceutically relevant scaffolds using this compound chemistry has been demonstrated, enabling the introduction of fluorine atoms or fluorinated segments into complex molecules at advanced synthetic stages [5].
Beyond pharmaceutical applications, allyl fluorides serve as versatile intermediates for various synthetic transformations. The products derived from this compound reactions can undergo diverse functional group manipulations, significantly expanding their synthetic utility. Key transformations include:
The following workflow illustrates key transformations available from this compound-derived products:
Key transformations of this compound-derived synthetic intermediates [2].
The fundamental reactivity of allyl fluorides in organic synthesis encompasses a diverse range of transformations that leverage the unique properties of the C-F bond. While traditionally considered challenging substrates due to the poor leaving group ability of fluoride ion, recent advances have demonstrated that allyl fluorides participate in various valuable transformations, including transition metal-catalyzed reactions, organocatalytic processes, and metal-free fluorinations. The emerging recognition that fluoride can act not only as a leaving group but also as a trigger for desilylative activation has opened new avenues for synthetic methodology development.
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), also known as F-TEDA-BF₄, represents a cornerstone reagent in modern electrophilic fluorination chemistry. This specialized compound has gained widespread adoption in organic synthesis due to its remarkable stability, superior handling properties, and exceptional reactivity profile. Unlike many traditional fluorinating agents that require specialized equipment or extreme conditions, Selectfluor is a crystalline solid that is air- and moisture-stable, non-volatile, and can be handled using standard laboratory procedures without specialized equipment. These characteristics make it particularly valuable for researchers working in pharmaceutical chemistry, materials science, and agrochemical development where precise incorporation of fluorine atoms is often crucial for enhancing metabolic stability, bioavailability, and other key properties of target molecules. [1] [2]
The unique structural properties of Selectfluor contribute to its effectiveness as an electrophilic fluorinating agent. The reagent features a quaternary ammonium center with a fluorine atom that can be transferred to various nucleophilic substrates. Its commercial availability in high purity (typically ≥98%) with consistent fluorine content (≥5.25% effective fluorine) ensures reproducible results across different laboratories and scaling operations. Additionally, Selectfluor demonstrates excellent functional group compatibility, allowing chemists to incorporate fluorine into complex molecules with multiple sensitive functional groups present. This versatility has led to its application in diverse transformations beyond simple fluorination, including oxidation processes, C-H bond activation, and various cascade reactions. [3] [2]
The fluorodesilylation reaction using Selectfluor proceeds through a well-defined electrophilic pathway that results in the highly selective formation of allylic fluoride compounds. The mechanism begins with the electrophilic attack by Selectfluor on the silicon atom of the allylsilane precursor. This key step generates a β-carbocation intermediate that is significantly stabilized by hyperconjugation with the β-silicon group (β-silicon effect). The positively charged intermediate then undergoes rapid desilylation with the loss of a trimethylsilyl cation, yielding the final allyl fluoride product with excellent regio- and stereoselectivity. This SE2'-type mechanism ensures that the fluorine atom is introduced with predictable orientation relative to existing substituents, which is crucial for controlling molecular geometry in synthetic applications. [4]
Several factors contribute to the high efficiency and selectivity observed in this transformation. The β-silicon stabilization plays a critical role in directing the reaction pathway and favoring the formation of the (E)-isomer in most cases. Additionally, the use of polar aprotic solvents such as acetonitrile facilitates the ionization process and enhances the reactivity of Selectfluor by promoting charge separation. The reaction typically proceeds at mild temperatures (0°C to room temperature) and demonstrates remarkable functional group tolerance, allowing for the presence of boronate esters, aryl groups, alkyl chains, and protected heteroatoms in the substrate without interference. This mechanistic pathway represents a significant advantage over alternative radical or nucleophilic fluorination methods that often lack such regio- and stereocontrol. [4]
The following diagram illustrates the key steps in the fluorodesilylation mechanism using Selectfluor:
This protocol describes a standardized approach for the synthesis of (E)-boryl-substituted allyl fluorides via electrophilic fluorodesilylation of α-silyl-substituted allylboronate esters using Selectfluor, adapted from published procedures with an emphasis on reproducibility and safety. [4]
Materials and Equipment:
Step-by-Step Procedure:
Reaction Setup: Begin by drying a 50 mL round-bottom flask in an oven at 120°C for at least 2 hours. While hot, cap the flask with a rubber septum and allow it to cool under a stream of inert gas (nitrogen or argon). Add a magnetic stir bar to the flask.
Substrate Dissolution: Charge the flask with the allylsilane substrate (1.0 mmol, 1.0 equiv) dissolved in 10 mL of anhydrous acetonitrile. If solubility is problematic, a mixture of acetonitrile and THF (4:1 v/v) may be used. Stir the solution to ensure complete dissolution.
Temperature Equilibration: Cool the reaction mixture to 0°C using an ice-water bath with vigorous stirring. Allow the temperature to stabilize for 5-10 minutes before proceeding to the next step.
Reagent Addition: Weigh out Selectfluor (1.2-1.5 mmol, 1.2-1.5 equiv) in a dry glove box or under inert atmosphere. Add the Selectfluor to the cold reaction mixture in one portion. Immediately after addition, rinse any residual Selectfluor from the weighing vessel with 1-2 mL of cold anhydrous acetonitrile and add this to the reaction mixture.
Reaction Monitoring: Maintain the reaction at 0°C with continuous stirring. Monitor reaction progress by TLC (silica gel, hexanes/ethyl acetate 4:1) or by 19F NMR spectroscopy if available. The reaction is typically complete within 1-4 hours, though some substrates may require longer reaction times.
Work-up Procedure: Once complete (as indicated by consumption of starting material), quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution slowly with stirring. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 15 mL). Combine the organic extracts and wash with brine (15 mL), then dry over anhydrous magnesium sulfate.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath temperature not exceeding 30°C). Purify the crude product by flash chromatography on silica gel using hexanes/ethyl acetate (typically 10:1 to 4:1 gradient) as eluent to obtain the pure this compound product.
Characterization: Analyze the purified product by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry to confirm identity and assess isomeric purity. The (E)-isomer typically predominates with selectivities ranging from 20:1 to 32:1 E/Z. [4]
The allylsilane substrates required for fluorodesilylation are conveniently prepared through cross-metathesis of allyltrimethylsilane with various olefinic partners. This protocol describes a general approach for precursor synthesis. [5]
Procedure:
The fluorodesilylation protocol with Selectfluor demonstrates remarkable substrate versatility, accommodating a wide range of functional groups and structural motifs while maintaining high efficiency and stereoselectivity. The following table summarizes the performance of various substrates under standardized reaction conditions (Selectfluor, CH₃CN, 0°C): [4]
Table 1: Substrate Scope and Yields for Fluorodesilylation with Selectfluor
| Substrate Class | Representative Substituents | Yield Range (%) | E/Z Selectivity | Reaction Time (h) |
|---|---|---|---|---|
| Aryl-substituted | Phenyl, p-tolyl, p-OMe, p-Cl, m-CF₃ | 75-96% | 20:1 to 32:1 | 1-3 |
| Heteroaromatic | 2-thienyl, 2-furyl, N-Boc-pyrrolyl | 70-88% | 15:1 to 25:1 | 2-4 |
| Alkyl-substituted | n-butyl, cyclopropyl, t-butyl | 65-82% | 10:1 to 20:1 | 3-5 |
| Functionalized | Benzyl ether, silyl-protected alcohol, azide | 68-90% | 18:1 to 28:1 | 2-4 |
The data reveals consistently high yields and excellent stereoselectivity across diverse substrate classes, with particularly outstanding performance for aryl- and heteroaromatic-substituted allylsilanes. Even substrates bearing potentially sensitive functional groups such as azides and protected alcohols undergo smooth fluorodesilylation without competitive side reactions, highlighting the remarkable chemoselectivity of this transformation. The reaction time varies somewhat with substrate electronics and sterics, with electron-rich systems typically reacting faster than their electron-deficient counterparts. [4]
The utility of Selectfluor-mediated fluorodesilylation extends to the synthesis of pharmaceutically relevant compounds and advanced intermediates. One notable application includes the preparation of a potent and noncytotoxic nucleoside inhibitor of Hepatitis C virus RNA replication, where Selectfluor enabled the introduction of fluorine to enhance metabolic stability. The ribonucleoside synthesized using this approach demonstrated significantly improved enzymatic stability compared to the parent 2'-C-methyladenosine, highlighting the strategic value of fluorination in drug design. [1]
The (E)-boryl-substituted allyl fluorides obtained through this method serve as versatile synthetic intermediates that can undergo diverse transformations. The preserved boronate functionality allows for further structural elaboration through reactions such as Suzuki-Miyaura cross-couplings, oxidations, and homologations, providing access to more complex fluorinated architectures. This dual functionality (fluorine and boronate) in a single molecule with defined geometry makes these compounds particularly valuable for the modular assembly of fluorinated target molecules in medicinal chemistry and materials science. [4]
The Selectfluor-mediated fluorodesilylation method offers several distinct advantages compared to alternative approaches for this compound synthesis. The following table provides a comparative analysis of different fluorination methods:
Table 2: Comparison of Fluorination Methods for this compound Synthesis
| Method | Reagents/Conditions | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Fluorodesilylation with Selectfluor | Selectfluor, CH₃CN, 0°C | Mild conditions, excellent stereoselectivity, broad functional group tolerance, transition-metal-free | Requires pre-formed allylsilanes, limited to electrophilic pathway | 65-96% |
| Nucleophilic Fluorination | KF/K222, high temperature, polar aprotic solvents | Uses inexpensive fluoride source, amenable to 18F-radiolabeling | Harsh conditions, limited functional group tolerance, lower stereoselectivity | 30-70% |
| Deoxyfluorination | DAST, Deoxo-Fluor, or related reagents | Effective for certain substrate classes | Toxicity concerns, moisture sensitivity, allylic transposition by-products | 40-85% |
| Hydrofluorination of Alkenes | HF or HF-amine complexes | Atom-economical, simple starting materials | Handling hazards, poor regioselectivity, specialized equipment needed | 45-75% |
The comparative analysis clearly demonstrates that Selectfluor-mediated fluorodesilylation outperforms other methods in terms of operational simplicity, stereocontrol, and functional group compatibility. Unlike methods employing hazardous reagents like DAST or anhydrous HF, Selectfluor offers significantly improved safety profile and handling characteristics. Additionally, the avoidance of transition metal catalysts eliminates potential issues with metal contamination in pharmaceutical intermediates, an important consideration in drug development. [1] [6]
The regiochemical outcome of the Selectfluor approach is particularly advantageous compared to traditional methods. When nucleophilic displacement or ring-opening reactions with DAST are attempted, they often proceed with allylic transposition, leading to mixtures of regioisomers. In contrast, the fluorodesilylation route with Selectfluor avoids these rearrangement pathways, providing single regioisomers with predictable connectivity. This precision in fluorination makes it especially valuable for the synthesis of stereodefined fluorinated compounds in medicinal chemistry programs. [1]
Successful implementation of Selectfluor-mediated fluorodesilylation requires attention to several key parameters. The following guidelines address common challenges and provide recommendations for optimization:
Low Conversion: If starting material remains after 4 hours at 0°C, consider increasing the reaction temperature gradually to room temperature. Alternatively, increase the equivalence of Selectfluor to 1.5-2.0 equivalents. Ensure that the acetonitrile solvent is thoroughly dried, as water can hydrolyze both the starting allylsilane and the Selectfluor reagent.
Reduced Stereoselectivity: Diminished E/Z ratios often result from prolonged reaction times or elevated temperatures. Maintain the reaction at 0°C whenever possible and monitor closely by TLC or NMR to quench immediately upon completion. For sensitive substrates, consider using a slight excess of the allylsilane (1.1 equiv) relative to Selectfluor to minimize overexposure to the fluorinating agent.
By-product Formation: The primary by-products typically arise from competitive pathways such as direct oxidation or elimination. Adding molecular sieves (3Å or 4Å) to the reaction mixture can help suppress moisture-related side reactions. For substrates prone to oxidation, conducting the reaction under strict anaerobic conditions (degassing solvents) may improve results.
Purification Challenges: Allyl fluorides can be volatile and thermally sensitive. Use minimal heating during solvent removal (keep water bath below 30°C) and employ flash chromatography with high-quality silica gel. For particularly challenging separations, consider using silver nitrate-impregnated silica gel (1-5% w/w) to enhance separation based on fluorine-silver interactions.
The fluorodesilylation protocol can be successfully scaled to multigram quantities with appropriate modifications. When scaling up:
Regarding safety, Selectfluor is classified as a reactive reagent that can cause irritation to skin, eyes, and respiratory system. Always use appropriate personal protective equipment including gloves, safety glasses, and lab coat. Conduct reactions in a properly functioning fume hood and be aware that Selectfluor can react vigorously with reducing agents and strong bases. Despite these considerations, Selectfluor represents a significantly safer alternative to many traditional fluorinating agents like gaseous fluorine or HF-based systems. [3] [2]
The fluorodesilylation of allylsilanes using Selectfluor provides a robust, reliable, and selective method for the synthesis of allyl fluorides with predictable stereochemistry. This transition-metal-free approach offers exceptional functional group tolerance, operational simplicity, and scalability that make it particularly valuable for pharmaceutical applications and complex molecule synthesis. The resulting this compound products serve as versatile intermediates for further elaboration, enabling access to diverse fluorinated architectures that are increasingly important in modern drug discovery and materials science. As the demand for fluorinated compounds continues to grow across various scientific disciplines, this methodology represents an important tool in the synthetic chemist's repertoire for the selective introduction of fluorine into organic molecules.
Objective: This protocol outlines the procedure for the Pd-catalyzed allylic alkylation of cyclic gem-difluorinated carbonates with carbon nucleophiles. The reaction leverages a reversal of regioselectivity induced by the fluorine atoms to exclusively generate γ-substitution products, which are valuable 2-fluorinated allylic scaffolds [1].
Background: The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. This method provides efficient access to 3',3'-difluoro-4',5'-unsaturated carbocyclic nucleoside analogues (CNAs), which exhibit greater metabolic stability and lipophilicity compared to their non-fluorinated counterparts, potentially leading to improved in vivo half-life and cell permeability [1].
The key innovation is the control over regioselectivity. While non-fluorinated substrates typically yield α-substitution products, the strong electron-withdrawing effect of the gem-difluoromethylene group in the cyclic π-allyl palladium intermediate creates a higher density of positive charge at the γ-carbon. This electronically drives nucleophilic attack to that position, overriding steric factors [1].
The table below summarizes key quantitative data from the literature for this transformation:
| Substrate | Nucleophile | Product | Yield (%) | Regioselectivity (γ:α) |
|---|---|---|---|---|
| Carbonate 1 [1] | 3-Benzoyluracil | γ-Substitution product 2 | Good | >99:1 |
| Carbonate 1 [1] | 3-Benzoylthymine | γ-Substitution product 3 | Good | >99:1 |
| Carbonate 4 [1] | 3-Benzoylthymine | γ-Substitution product 5 | Good | >99:1 |
| gem-Difluorinated Cyclopropanes [2] | Amines, Ethers, Esters | 2-Fluoroallylic Scaffolds | High | High (Z-selective) |
The following diagram illustrates the mechanistic pathway and the experimental workflow for this reaction, highlighting the key regioselectivity-determining step.
Diagram 1: Mechanism and experimental workflow for the regioselective Pd-catalyzed allylic alkylation. The mechanism shows the formation of a symmetric π-allyl Pd complex, where electronic effects from the CF₂ group direct nucleophilic attack exclusively to the γ-carbon [1]. The experimental workflow outlines the key practical steps.
Allylic substitution reactions represent a powerful class of organic transformations where a substituent at an allylic position (the carbon atom adjacent to a carbon-carbon double bond) is replaced by a nucleophile [1] [2]. The significance of this reaction is greatly enhanced when employing fluorinated carbanions, as it provides a direct and efficient method for introducing fluorine-containing groups into organic molecules. The resulting organofluorine compounds are of immense importance in pharmaceutical, agrochemical, and materials science due to the profound effects of fluorine on a molecule's metabolic stability, lipophilicity, and bioactivity [3].
The core principle that makes allylic substitution feasible is the resonance stabilization of the reaction intermediate. When the leaving group departs from the allylic carbon, it generates an allylic carbocation that is stabilized through resonance with the adjacent π-bond, delocalizing the positive charge across two carbon atoms [1] [2]. This resonance effect significantly lowers the energy of the transition state and intermediate, facilitating the reaction. Fluorinated carbanions, despite being relatively stable due to the electron-withdrawing nature of fluorine, can act as competent nucleophiles under the appropriate conditions, often facilitated by transition metal catalysts or specific solvent systems that enhance their reactivity [3].
Table 1: Core Components for Allylic Substitution with Fluorinated Nucleophiles
| Component | Purpose & Role | Common Variants & Notes |
|---|---|---|
| Fluorinated Nucleophile | Introduces the F-containing group; the attacking species. | RF-SiR3, RF-Cu, RF-Zn; Stabilized anions (e.g., from 1,3-dicarbonyls) [3]. |
| Allylic Electrophile | The substrate bearing the leaving group (X) at the allylic position. | Allylic alcohols, acetates, carbonates, halides (Cl, Br) [4] [3]. |
| Catalyst System | Activates the electrophile and facilitates transmetalation/coupling. | Pd(0), Cu(I/II), Ni(II) complexes; Ligands critical for selectivity [3] [5]. |
| Solvent/Promoter | Medium for the reaction; can stabilize ionic intermediates. | HFIP, TFE (for metal-free reactions); DMF, THF, Dioxane (for metal-catalyzed) [4]. |
| Base/Additive | Scavenges acids, may generate the active nucleophilic species. | Carbonates (K2CO3), phosphates, or fluorides (for silyl-based nucleophiles). |
This protocol is adapted from a method describing the direct use of allylic alcohols promoted by fluorinated solvents, suitable for a range of nitrogenated and carbon nucleophiles [4].
Procedure:
Key Notes:
This protocol exemplifies a transition-metal catalyzed approach, which is highly effective for a wide range of stabilized fluorinated nucleophiles and provides excellent control over regioselectivity [3] [5].
Procedure:
Key Notes:
The table below summarizes different classes of fluorinated nucleophiles successfully employed in allylic substitution reactions, based on recent literature [3].
Table 2: Scope and Performance of Fluorinated Nucleophiles in Allylic Substitution
| Nucleophile Class | Specific Example(s) | Typical Yields (%) | Catalyst System / Conditions | Key Applications / Notes |
|---|---|---|---|---|
| Silicon Reagents | RF-SiMe3 | 70 - 95 | Pd(0) with appropriate ligands; TBAF or fluoride activation may be needed. | Broad functional group tolerance; used for trifluoromethylation [3]. |
| Copper Reagents | RF-Cu(CN)ZnI | 60 - 90 | Stoichiometric or catalytic Cu; often generated in situ from RF-I and Zn/CuI. | Good for primary and secondary alkyl-RF chains; less sensitive to air than Zn reagents [3]. |
| Zinc Reagents | RF-ZnX | 65 - 92 | Ni(dppe)Cl₂ or similar complexes; mild conditions. | Useful for cross-coupling with alkyl halides; compatible with various allylic electrophiles [3] [5]. |
| Stabilized Carbanions | CF₃-containing 1,3-diketones, sulfones | 75 - 95 | Base (e.g., Cs₂CO₃) with or without Pd/Cu catalysts. | High yields under mild, often metal-free conditions (e.g., in HFIP) [4]. |
Table 3: Common Experimental Challenges and Solutions
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low Conversion | Inefficient catalyst system; unstable nucleophile; low reactivity of electrophile. | Screen different catalyst/ligand pairs (e.g., switch from Pd to Ni). Increase reaction temperature. Ensure nucleophile is fresh and properly stored. |
| Poor Regioselectivity | Incorrect ligand choice; inherent substrate bias. | Employ ligands that favor branched or linear selectivity (e.g., small-bite-angle diphosphines for branched products) [3]. |
| Low Enantioselectivity | Non-optimal chiral ligand; impure reagents; incorrect temperature. | Screen chiral ligands (e.g., phosphoramidites, TADDOLs). Ensure reactions are set up under inert atmosphere. Lowering temperature can often improve ee. |
| Formation of Side Products | Decomposition of nucleophile; isomerization of the double bond; over-reaction. | Use milder conditions. Shorten reaction time. Employ a more selective catalyst system. Purify reagents to remove acidic/protic impurities. |
The integration of fluorinated groups via allylic substitution is a strategic tool in modern medicinal chemistry. The ability to install CF₃, CF₂H, and other fluorinated alkyl groups at sp³ carbon centers allows for the fine-tuning of drug candidate properties [3]. Specifically, this chemistry enables:
Allylic substitution with fluorinated carbanions is a versatile and robust methodology for the efficient formation of C(sp³)-CF bonds. The availability of both metal-free (using HFIP) and transition-metal-catalyzed protocols allows researchers to choose the optimal conditions based on substrate compatibility, required selectivity, and cost. The detailed protocols and troubleshooting guides provided herein serve as a practical starting point for researchers in drug development and related fields to leverage this powerful reaction for the synthesis of valuable fluorinated building blocks and target molecules.
The Tsuji-Trost reaction, also known as allylic alkylation, represents one of the most versatile palladium-catalyzed transformations in synthetic organic chemistry, enabling the formation of C-C and C-heteroatom bonds through nucleophilic substitution of allylic substrates. While traditional Tsuji-Trost reactions commonly employ allylic acetates, carbonates, or halides like chlorides and bromides as electrophiles, the use of allylic fluorides has remained largely unexplored until relatively recently due to the strong C-F bond and poor leaving group ability of fluoride. However, growing evidence demonstrates that allylic fluorides are indeed viable substrates under specific catalytic conditions, opening new avenues for synthetic methodology and selective fluorination strategies in medicinal chemistry and drug development.
The investigation into allylic fluorides for Tsuji-Trost reactions has gained momentum as researchers recognize the potential of incorporating fluorine atoms into complex molecular architectures. Fluorine incorporation often enhances metabolic stability, bioavailability, and binding affinity in pharmaceutical compounds, making efficient fluorination methodologies highly valuable. This application note provides a comprehensive overview of the current state-of-the-art in Tsuji-Trost reactions employing allyl fluoride substrates, including detailed experimental protocols, mechanistic insights, and practical applications for researchers and scientists in drug development.
The reactivity of allylic fluorides in palladium-catalyzed substitutions positions them uniquely within the spectrum of commonly used leaving groups. Systematic investigations have revealed the following relative reactivity trend:
OCO₂Me > OBz >> F >> OAc [1]
This established reactivity order indicates that allylic fluorides demonstrate significantly lower reactivity compared to esters like benzoates (OBz) and carbonates (OCO₂Me), yet interestingly, they surpass acetates (OAc) in responsiveness to palladium catalysis. This counterintuitive position—where the poorer leaving group fluoride outperforms acetate—suggests a potentially distinct mechanistic pathway operates for allylic fluorides compared to conventional Tsuji-Trost substrates.
The Tsuji-Trost reaction typically proceeds through a catalytic cycle involving oxidative addition of palladium(0) to the allylic substrate, forming a π-allyl palladium complex, followed by nucleophilic attack. For standard substrates, this process typically occurs with double inversion, resulting in overall retention of configuration. However, evidence suggests that the stereochemical outcome with allylic fluorides may diverge from this classic pathway [1].
The diagram below illustrates the catalytic cycle and key mechanistic features:
The mechanistic pathway for allylic fluorides exhibits several distinctive features:
Oxidative Addition Challenges: The strong C-F bond (approximately 116 kcal/mol) creates a significant kinetic barrier for oxidative addition compared to other allylic halides (C-Cl: 78 kcal/mol; C-Br: 65 kcal/mol). This necessitates carefully optimized catalytic systems to achieve productive catalysis.
π-Allyl Palladium Complex Formation: Despite the kinetic challenges, once formed, the π-allyl palladium complex displays characteristic reactivity patterns. Recent advances have enabled the isolation and characterization of (2-fluoroallyl)palladium complexes, including both neutral chloride dimers and cationic triflate complexes stabilized by phosphine ligands such as PPh₃ or SPhos [2].
Nucleophilic Attack Selectivity: The regiochemical outcome of nucleophilic attack on unsymmetrical allylic fluoride derivatives follows predictable patterns based on the nature of the nucleophile, with soft nucleophiles preferentially attacking the less substituted position and hard nucleophiles favoring the more substituted position.
Table 1: Comparison of Allylic Leaving Groups in Tsuji-Trost Reactions
| Leaving Group | Relative Reactivity | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Fluoride (F) | Low | Elevated temperatures, Optimized catalyst | Unique stereochemical pathway, Fluorine incorporation | Requires specialized catalysts, Limited scope |
| Acetate (OAc) | Moderate | Mild conditions, Weak base | Widely applicable, Commercial availability | Competitive elimination |
| Benzoate (OBz) | High | Mild conditions | Broad nucleophile compatibility | May require protecting groups |
| Carbonate (OCO₂Me) | Very High | Mild conditions, CO₂ byproduct | Atom-economical, Neutral conditions | Gas formation in closed systems |
Safety Considerations:
Material Preparation:
Protocol for the Allylation of Dimethyl Malonate with Cinnamyl Fluoride [1] [2]
Reagents:
Procedure:
Expected Results:
Procedure for Nucleophilic Attack on Pre-formed π-(2-Fluoroallyl)palladium Complexes [2]
Reagents:
Procedure:
Key Findings:
Table 2: Optimization Parameters for Allylic Fluoride Tsuji-Trost Reactions
| Parameter | Screening Range | Optimal Conditions | Impact on Yield |
|---|---|---|---|
| Palladium Source | Pd₂(dba)₃, Pd(PPh₃)₄, [Pd(allyl)Cl]₂ | Pd₂(dba)₃ | High impact (0→75%) |
| Ligand | PPh₃, BINAP, DPPE, SPhos | PPh₃ or BINAP | Moderate impact |
| Ligand Loading | 5-20 mol% | 10 mol% | Moderate impact |
| Base | Cs₂CO₃, K₂CO₃, Et₃N, iPr₂NEt | Cs₂CO₃ | High impact |
| Solvent | THF, DMF, DMSO, Toluene | THF or DMF | Moderate impact |
| Temperature | 25-80°C | 65°C | High impact |
| Reaction Time | 2-48 hours | 12-24 hours | Time-dependent yield |
The exploration of allylic fluorides in Tsuji-Trost chemistry has expanded to include more complex fluorinated architectures. Recent studies have demonstrated the feasibility of 2-fluoroallylic derivatives as competent substrates, providing access to valuable fluorinated building blocks for medicinal chemistry [2]. The π-(2-fluoroallyl)palladium complexes isolated in these studies represent important mechanistic intermediates that offer insights into the subtle reactivity differences between fluorinated and non-fluorinated analogues.
The development of asymmetric variants of the Tsuji-Trost reaction with allylic fluorides remains challenging but represents a promising frontier. While established chiral ligands like BINAP and Trost's ligands have shown efficacy in traditional asymmetric allylic alkylations, their application to fluoride substrates requires further optimization to achieve high enantioselectivity.
Recent advances in Tsuji-Trost methodology have emphasized sustainable protocols, including:
These sustainable approaches demonstrate particular utility for late-stage functionalization of complex bioactive molecules, where functional group tolerance and mild conditions are paramount.
The unique reactivity profile of allylic fluorides offers distinct advantages in multistep syntheses:
The workflow below illustrates a strategic approach to employing allylic fluorides in complex synthesis:
Table 3: Troubleshooting Guide for Allylic Fluoride Tsuji-Trost Reactions
| Problem | Potential Causes | Solutions |
|---|---|---|
| No reaction | Insufficient catalyst activity | Increase catalyst loading to 5 mol% Pd; Try alternative Pd sources (Pd₂(dba)₃); Extend reaction time to 24-48 hours |
| Low yield | Competing side reactions | Ensure anhydrous conditions; Lower reaction temperature to 40°C; Use slower addition of nucleophile |
| Poor regioselectivity | Incorrect ligand choice | Switch to bulkier ligands (BINAP); Adjust electronic properties of ligands; Screen alternative solvents |
| Decomposition of starting material | Base too strong | Switch from Cs₂CO₃ to K₂CO₃ or Et₃N; Lower base equivalents to 1.1 equiv |
| Catalyst precipitation | Ligand dissociation | Increase ligand loading to 15-20 mol%; Use bidentate ligands for improved stability |
Monitoring Reaction Progress:
Product Characterization:
The utilization of allylic fluorides in Tsuji-Trost reactions represents an emerging frontier with significant potential for expanding synthetic methodology. While challenges remain in terms of reactivity and selectivity control, continued catalyst development and mechanistic understanding promise to unlock new applications in pharmaceutical synthesis and materials science. The protocols outlined in this application note provide researchers with a solid foundation for exploring this underexploited reaction class, with opportunities for innovation in asymmetric catalysis, green chemistry, and complex molecule synthesis.
The unique stereochemical pathways and growing emphasis on fluorine incorporation in bioactive molecules position allylic fluoride Tsuji-Trost chemistry as a valuable addition to the synthetic toolbox. Future developments will likely focus on expanding substrate scope, improving enantioselectivity through novel ligand design, and developing continuous flow processes to enhance safety and efficiency.
Bobrova, A. Yu. et al. (2020). (2-Fluoroallyl)palladium complexes as intermediates in Pd-catalyzed Tsuji-Trost 2-fluoroallylations: Synthesis and reactivity. Journal of Fluorine Chemistry, 236, 109553. [2]
Menges, J. et al. (2020). Kinetics of Palladium(0)-Allyl Interactions in the Tsuji-Trost Reaction, derived from Single-Molecule Fluorescence Microscopy. ChemCatChem, 12. [5]
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96, 395-422. [6]
Palladium-catalyzed substitution of allylic fluorides. (2009). Angewandte Chemie International Edition, 48(7), 1296-1299. [1]
Green protocols for Tsuji–Trost allylation: an overview. (2022). Progress in Sustainable Chemistry, 2(1), 1-15. [4]
Solvent-free, mechanochemical protocol for palladium-catalyzed Tsuji–Trost allylation. (2023). Angewandte Chemie International Edition, 63(1), e202314637. [3]
Enantioselective Heck/Tsuji−Trost reaction of flexible vinylic halides with 1,3-dienes. (2025). Nature Communications, 16, 930. [7]
Tsuji–Trost Reaction. (2011). In Wikipedia. https://en.wikipedia.org/wiki/Tsuji%E2%80%93Trost_reaction [6]
Tsuji-Trost Allylation. (2018). In ScienceDirect Topics. https://www.sciencedirect.com/topics/chemistry/tsuji-trost-allylation [8]
Tsuji-Trost Reaction. (2008). Organic Chemistry Portal. https://www.organic-chemistry.org/namedreactions/tsuji-trost-reaction.shtm [9]
Incorporating fluorine atoms or fluorinated groups into complex molecules is a powerful strategy in modern drug discovery and development. Allyl fluorides serve as versatile electrophilic coupling partners for constructing new carbon-carbon bonds at the late stages of a synthesis [1]. This approach allows medicinal chemists to rapidly generate diverse analogues of lead compounds without the need for de novo synthesis.
The table below summarizes the core reaction types for allyl fluoride functionalization.
| Reaction Type | Key Reagent/Catalyst | Principal Product | Key Advantage |
|---|---|---|---|
| C(sp2)-C(sp3) Cross-Coupling | Diarylzinc reagents [2] | Alkyl arene | Broad substrate scope (1o, 2o, 3o, benzylic fluorides); avoids β-hydride elimination |
| Metal-Free Allylic Fluorination | Selectfluor [3] | Allylic fluoride | Transition-metal-free; good to excellent yields from styrenes |
| Palladium-Catalyzed Allylic Fluorination | Pd(0) catalyst / Coordinated fluoride source [4] | Allylic fluoride | Direct incorporation of fluoride via allylic substitution |
This method involves a heterolytic (ionic) mechanism [2]:
The following diagram illustrates this catalytic cycle and reaction workflow:
The metal-free conversion of styrenes to allylic fluorides using Selectfluor proceeds via a distinct mechanism [3]:
INT-I).C1 carbon adjacent to the cation in a single step (TS-IV), directly yielding the allylic fluoride product. Computational studies confirm this direct deprotonation path is favored over a multi-step rearrangement [3].Reference Reaction: Adapted from Nature Communications 2024, 15, 1866 [2].
Materials:
Procedure:
Notes:
Reference Reaction: Based on computational and experimental studies [3].
Materials:
Procedure:
Notes:
TS-IV) compared to polar protic solvents like methanol [3].Allyl fluorides are emerging as practical and versatile handles for late-stage functionalization. The protocols outlined herein provide synthetic chemists with powerful tools to either synthesize allyl fluorides from alkenes or functionalize them to form new C–C bonds. These methods enable the rapid diversification of complex molecules, facilitating the exploration of structure-activity relationships in drug discovery campaigns.
The strategic incorporation of fluorine atoms and fluorinated functional groups into organic molecules represents one of the most significant approaches in modern medicinal chemistry and drug development. Fluorine's unique properties—including its high electronegativity (3.98 Pauling scale), relatively small atomic radius (1.47 Å), and the exceptional strength of carbon-fluorine bonds (approximately 130 kcal·mol⁻¹)—collectively enable the modulation of key molecular characteristics critical to pharmaceutical efficacy. These characteristics include metabolic stability, membrane permeability, and target binding affinity [1] [2] [3]. Approximately 20% of all commercialized pharmaceuticals now contain fluorine, including blockbuster drugs across numerous therapeutic classes such as antidepressants (Prozac), antibiotics (fluoroquinolones), corticosteroids (fludrocortisone), and anticancer agents [1] [2]. The continued importance of fluorine in drug discovery is further evidenced by the 60 fluorinated drugs approved by the U.S. Food and Drug Administration between 2016 and 2022 alone [1].
Allyl fluoride derivatives serve as particularly valuable intermediates in the synthesis of fluorinated analogs due to their dual functionality: the fluorine atom provides a point for strategic interaction with biological targets, while the allylic system offers versatile reactivity for further structural elaboration. The allylic fluoride moiety acts as a strategic handle for constructing complex fluorinated architectures through various catalytic processes, including transition metal catalysis, organocatalysis, and radical fluorination pathways [4] [5]. This application note provides detailed experimental protocols for the preparation of fluorinated analogs via this compound chemistry, specifically designed for researchers and drug development professionals seeking to implement these methods in their synthetic and medicinal chemistry programs.
Table 1: Key Properties and Impacts of Fluorine Incorporation in Pharmaceutical Compounds
| Property | Value/Effect | Pharmaceutical Impact |
|---|---|---|
| Atomic radius | 1.47 Å (vs 1.20 Å for H) | Minimal steric perturbation when replacing H |
| Electronegativity | 3.98 (highest of all elements) | Enhanced binding interactions, reduced basicity of adjacent amines |
| C-F bond strength | ~130 kcal·mol⁻¹ | Improved metabolic stability |
| Lipophilicity | Increased logP | Enhanced membrane permeability |
| Prevalence in drugs | ~20% of all pharmaceuticals | Widespread utility across therapeutic classes |
Electrophilic fluorination represents one of the most direct and reliable methods for introducing fluorine atoms into organic molecules, particularly at allylic positions. Among the various electrophilic fluorinating agents developed, N-fluorobenzensulfonimide (NFSI) has emerged as a particularly valuable reagent due to its exceptional stability, commercial availability, and moderate reactivity profile that enables high functional group tolerance [6]. The mechanism of electrophilic fluorination typically involves the initial generation of a cationic intermediate through alkene activation, followed by nucleophilic attack by fluoride or fluorine-delivering reagents. This pathway has been extensively studied using density functional theory (DFT) calculations, particularly for reactions between styrenes and Selectfluor, revealing a stepwise mechanism with manageable energy barriers [7].
Protocol 1: Direct Allylic Fluorination of Alkenes Using Selectfluor
Transition metal catalysis has revolutionized allylic fluorination by enabling asymmetric induction and enhancing regioselectivity. Palladium and iridium complexes have demonstrated particular utility in these transformations. A notable example is the iridium-catalyzed allylic fluorination of trichloroacetimidates, which proceeds with complete regioselectivity and high yields at room temperature under ambient air [5]. This method is especially valuable for the incorporation of radioactive fluorine-18 for PET imaging applications, with reactions using [18F]KF·Kryptofix achieving 18F-incorporation in just 10 minutes—a critical advantage given the short 110-minute half-life of 18F [5].
Protocol 2: Iridium-Catalyzed Allylic Fluorination of Trichloroacetimidates
Table 2: Comparison of Allylic Fluorination Methods
| Method | Reagents/Conditions | Key Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| Electrophilic fluorination | Selectfluor/NFSI, CH₃CN, rt | Simple setup, broad substrate scope | Limited stereocontrol, possible overfluorination | 50-85% |
| Metal-catalyzed | Ir/Pd complexes, ligands, mild base | High regioselectivity, enantioselectivity possible | Catalyst cost, sensitivity to air/water | 70-95% |
| Organocatalytic | Chiral Lewis bases, THF, 48h | Metal-free, high enantioselectivity | Longer reaction times, specialized catalysts | 60-80% |
| Photochemical | Photosensitizer, visible light, mild conditions | Late-stage functionalization, radical mechanisms | Specialized equipment, optimization required | 40-75% |
Organocatalytic methods have emerged as powerful metal-free alternatives for asymmetric allylic fluorination. A recent breakthrough demonstrates the use of chiral Lewis base catalysts (e.g., (DHQD)₂PHAL) in the allylic benzylborylation of allyl fluorides with α-silyl benzylboronic esters [4]. This transformation leverages the unique properties of fluoride as a leaving group, enabling the catalytic generation of reactive α-boryl carbanion species through a desilylative activation pathway. The protocol allows the construction of homoallylic benzylated organoboronates bearing two contiguous stereocenters with excellent regio-, diastereo-, and enantiocontrol [4].
Figure 1: Organocatalytic Allylic Benzylborylation Workflow
The separation of fluorinated analogs from their non-fluorinated counterparts presents unique challenges due to the subtle yet significant changes in physicochemical properties imparted by fluorine substitution. The distinct "fluorophilicity" of fluorinated compounds enables their selective separation using both fluorocarbon-modified stationary phases and fluorinated mobile phase additives [8] [9]. Research has demonstrated that when hydrocarbon eluents are used, fluorocarbon columns provide better separation of fluorinated amino acids or oligopeptides from their non-fluorinated counterparts; conversely, when fluorocarbon eluents are used, hydrocarbon columns provide superior separation [8]. This reciprocal relationship highlights the importance of stationary phase and mobile phase optimization in HPLC method development for fluorinated compounds.
Protocol 3: HPLC Separation of Fluorinated Analogs Using Fluorinated Stationary Phases
The separation behavior of fluorinated compounds differs significantly between aromatic and aliphatic fluorocarbons. Aromatic fluorocarbons (e.g., C₆H₅ → C₆H₄F substitution) exhibit more dramatic retention shifts compared to aliphatic fluorocarbons (CH₃ → CF₃ substitution) when switching between hydrocarbon and fluorocarbon eluents [8]. This distinction is particularly important when separating complex mixtures containing multiple fluorinated analogs. Additionally, temperature exerts varying effects on separation efficiency—while lower temperatures generally enhance selectivity for most fluorinated compounds, some systems show improved separation at elevated temperatures [8].
Table 3: HPLC Method Development for Fluorinated Compound Separation
| Condition | Aromatic Fluorocarbons | Aliphatic Fluorocarbons | Hydrocarbon Controls |
|---|---|---|---|
| F-column with H-eluent | Moderate separation (ΔtR = +3-6 min) | Good separation (ΔtR = +7-22 min) | Good separation (ΔtR = +9-14 min) |
| H-column with F-eluent | Elution order reversal (ΔtR = -2-4 min) | Moderate separation (ΔtR = +5-15 min) | Enhanced separation (ΔtR = +12-18 min) |
| Temperature effect | Strong temperature dependency | Moderate temperature dependency | Minimal temperature dependency |
| Optimal temperature range | 15-35°C | 25-45°C | 30-50°C |
Fluorinated compounds have demonstrated tremendous success across diverse therapeutic areas, with recent FDA approvals highlighting their continued importance in drug development. Between 2016 and 2022, the FDA approved 60 fluorinated drugs spanning various classes, including heterocyclic cores (pyrrole, pyrazole, imidazole, triazole, pyridine) appended with either F-18 or F-19, as well as fluorinated oligonucleotides [1]. Notable examples include Flortaucipir F-18, a small lipophilic tracer used in PET imaging for Alzheimer's disease diagnosis, and Fluciclovine F-18, a synthetic amino acid that detects upregulated amino acid transport in prostate cancer [1]. These clinical applications underscore the importance of robust synthetic methods for preparing fluorinated analogs, including those leveraging this compound chemistry.
Protocol 4: Late-Stage Fluorination of Complex Molecules for SAR Studies
Recent advances in this compound chemistry have enabled access to previously inaccessible fluorinated heterocycles with promising pharmaceutical potential. A groundbreaking 2025 study reported a copper-catalyzed difluorocarbene insertion into epoxides to produce α,α-difluoro-oxetanes—a prized class of heterocyclic compounds that had largely eluded synthetic preparation despite their promising combined attributes of small-ring heterocycles and fluorine [10]. This method addresses the limitations of traditional approaches, which often lead to complications such as ring rupture, defluorination, and other undesired side reactions. The resulting fluorinated oxetanes demonstrate favorable lipophilicity and metabolic stability profiles, supporting their potential as valuable drug scaffolds [10].
Figure 2: Pharmaceutical Applications of Fluorinated Analogs
The strategic application of this compound chemistry provides medicinal chemists and drug development professionals with powerful tools for preparing fluorinated analogs with enhanced pharmaceutical properties. The protocols detailed in this application note—spanning electrophilic fluorination, transition metal-catalyzed approaches, and organocatalytic methods—offer robust and versatile strategies for incorporating fluorine atoms at allylic positions with control over regio- and stereochemistry. When combined with specialized separation techniques using fluorinated stationary phases and eluents, these methods enable the efficient preparation and purification of fluorinated analogs for comprehensive structure-activity relationship studies.
Looking forward, several emerging trends promise to further expand the utility of this compound chemistry in pharmaceutical development. These include photocatalytic fluorination methods that enable C-H fluorination under mild conditions [3], flow chemistry approaches for improved safety and scalability of fluorination reactions, and computational-guided fluorination to predict optimal fluorination sites for target engagement and metabolic stability [7]. Additionally, the continued development of novel fluorinated building blocks such as α,α-difluoro-oxetanes [10] provides access to underexplored chemical space with significant potential for drug discovery. As these methods mature and integrate with automated synthesis and purification platforms, the preparation of fluorinated analogs via this compound chemistry will become increasingly efficient and accessible, further cementing fluorine's crucial role in modern pharmaceutical development.
Fluoride elimination is a common side reaction that can consume your alkyl fluoride starting material and reduce the yield of the desired product. The table below summarizes the problem, its root cause, and the general strategy to overcome it.
| Problem | Root Cause | Solution Strategy |
|---|---|---|
| Fluoride Elimination (e.g., formation of alkenes or hydrodefluorination) [1] [2] | Strong bases, high temperatures, or acidic protons (β-hydrogens) can promote HF elimination or reduction pathways [1] [2]. | Use a heterolytic ionic pathway with highly fluorophilic reagents (e.g., organozincates) that provide a strong thermodynamic driving force (Zn-F bond formation) for productive functionalization over elimination [2]. |
The following method, derived from a recent Nature Communications paper, has been shown to effectively suppress common elimination side reactions.
This method is compatible with primary, secondary, and tertiary alkyl fluorides, as well as benzylic and propargylic fluorides.
1. Reaction Setup
2. Critical Parameters for Success
3. Mechanism Overview This method works through a unique heterolytic mechanism, not a radical pathway. The highly fluorophilic diarylzinc reagent abstracts the fluoride ion, generating a short-lived carbocation that rapidly recombines with the organozincate counterion to form the new C–C bond. The stability of the resulting Zn-F bond provides a strong thermodynamic driving force [2].
Q1: Can I use other organometallic reagents besides diphenylzinc? The demonstrated protocol specifically uses diarylzinc compounds. The study found that the fluorophilicity and the specific aggregation state of these reagents in non-coordinating solvents are key to the reaction's success. The applicability of other organometallics was not explored in the cited source and would require optimization [2].
Q2: My substrate has β-hydrogens. Will this method still work? Yes, this is a key advantage. The ionic mechanism of this specific reaction is designed to overcome the long-standing limitation of β-hydride elimination, which commonly plagues cross-couplings of alkyl halides with β-hydrogens. The rapid recombination of the ion pair outcompetes the elimination pathway [2].
Q3: Are there metal-free alternatives for allylic fluorination that avoid elimination? Yes, metal-free methods using electrophilic fluorination reagents like Selectfluor exist. These reactions proceed through a mechanism where the elimination step directly forms the desired allylic fluoride product, rather than decomposing it. The pathway involves a carbocation intermediate that undergoes selective deprotonation [3]. The following diagram illustrates the mechanism and optimization strategy.
To successfully suppress fluoride elimination in your reactions, focus on these core principles:
Here are answers to common questions and issues you might encounter.
Q: What is beta-hydride elimination and why is it a problem in cross-coupling? A: Beta-hydride (β-hydride) elimination is a fundamental reaction in organometallic chemistry where a hydrogen atom on the beta-carbon (the carbon atom one position removed from the metal) is transferred to the metal center [1]. This often results in the formation of an unwanted alkene byproduct and the termination of the catalytic cycle, effectively degrading your desired alkyl metal intermediate before the crucial carbon-carbon bond can form [2] [1].
Q: What are the prerequisites for beta-hydride elimination to occur? A: For this reaction to proceed, two key conditions must typically be met [1]:
Q: What are the general strategies to prevent beta-hydride elimination? A: You can circumvent this problem by either modifying the reaction conditions to disfavor the elimination pathway or by using substrates that are inherently incapable of undergoing the reaction.
The table below summarizes the primary strategies and their rationales based on recent literature and fundamental principles [2] [1].
| Strategy | Method / Substrate Type | Rationale & Key Details |
|---|---|---|
| Modify Reaction Conditions | Use fluorophilic organozincates in noncoordinating solvents [2] | Employs a heterolytic (ionic) mechanism via carbocation-organozincate ion pairs; driven by strong Zn-F bond formation as a thermodynamic sink, avoiding radical pathways prone to elimination [2]. |
| Select Non-eliminable Substrates | Use substrates lacking beta-hydrogens (e.g., neopentyl, aryl, trimethylsilylmethyl) [1] | No hydrogen atom is available on the beta-carbon for transfer, physically preventing the reaction [1]. |
| Use substrates that would yield an unstable alkene product [1] | The reaction is thermodynamically unfavorable if the resulting alkene is highly strained or otherwise unstable [1]. |
Here are specific methodologies you can implement in the lab.
This protocol is based on a 2024 study demonstrating a general alkyl fluoride functionalization method that overcomes beta-hydride elimination [2].
This protocol uses fluorinated alcohols as stable aldehyde equivalents, leveraging a ruthenium-catalyzed system where beta-hydride elimination is pushed to its energetic limit [3].
The following diagram illustrates the decision-making process for choosing the right strategy.
| Question | Key Findings & Troubleshooting Tips | Primary Reference |
|---|---|---|
| How can I control E/Z selectivity in acyclic systems? | The presence of a gem-dimethyl group on the allylsilane substrate drastically improves stereochemical outcome, favoring the E-isomer with >20:1 selectivity. Avoid substrates with primary alcohol groups, as they can lead to side products and poor selectivity. [1] | [1] |
| How do I achieve high diastereoselectivity with chiral substrates? | Use (E)-allylsilanes with a silylated stereogenic centre. Electrophilic fluorination proceeds with efficient anti approach of the fluorinating reagent, leading to very high transfer of chirality (d.r. >20:1 has been reported). [1] | [1] |
| Can the ligand choice in Pd-catalysis reverse regioselectivity? | Yes, for decarboxylative allylation of α,α-difluoroketones. Using the bulky, electron-rich t-BuBrettPhos ligand favors linear products, while the smaller, more electron-deficient PhXPhos ligand provides highly branched products. This ligand control is unique to the α,α-difluorinated system. [2] | [2] |
| What is the mechanism of metal-free allylic fluorination? | DFT studies indicate the reaction proceeds via a carbocation intermediate. The desired allylic fluoride product forms through a single-step deprotonation pathway, which is more favorable than a multi-step pathway that would form a vinyl fluoride. [3] | [3] |
Here are detailed methodologies for two key regioselective allylic fluorination approaches.
This method provides access to alkenes with bis-allylic stereocenters via electrophilic fluorodesilylation.
This Pd-catalyzed protocol allows for selective synthesis of either linear or branched α-allyl-α,α-difluoroketones.
The following diagram illustrates the key mechanistic pathways for the metal-free, Selectfluor-mediated allylic fluorination, based on DFT studies [3]:
Based on the compiled research, here are some overarching principles to guide your experimental design:
The following table compares several advanced methods for conducting cross-coupling reactions with allyl fluorides while maintaining high functional group tolerance.
| Methodology | Key Reagent / Catalyst | Reaction Conditions | Tolerance & Notes | Primary Application |
|---|---|---|---|---|
| Cryogenic C–F Functionalization [1] | Fluorophilic organoaluminum compounds (e.g., Ph₃Al) | -40°C to -78°C, 30-120 min | Excellent tolerance: alkyl chlorides, bromides, iodides, aryl halides, esters, ethers, carbonyls, nitriles, nitro groups, and amides. | Cross-coupling (arylation, alkylation) of unactivated alkyl fluorides. |
| Ion-Pair Cross-Coupling [2] | Fluorophilic diarylzinc compounds (e.g., Ph₂Zn) | 40°C to 70°C, 18 hours in non-coordinating solvents | Tolerant of many functional groups; overcomes β-hydride elimination. | C(sp²)-C(sp³) cross-coupling with unactivated alkyl fluorides. |
| Organocatalytic Allylic Alkylation [3] | Chiral Lewis base (e.g., (DHQD)₂PHAL) & α-silyl benzylboronic esters | Room temperature to 40°C, in THF | Avoids strong bases; compatible with various aromatic and aliphatic groups. | Asymmetric synthesis of homoallylic benzylboronates. |
| Organoselenium-Catalyzed Fluorination [4] | Organoselenium catalyst & N-fluoro-2,4,6-trimethylpyridinium triflate (TMFP-OTf) | Not specified | Excellent functional group tolerance; TEMPO additive improves scope. | Synthesis of allylic fluorides from alkenes. |
Here are solutions to frequently encountered problems when working with allyl fluorides.
The diagram below outlines a general workflow for troubleshooting and selecting an appropriate method when planning a reaction with allyl fluorides.
What are the most common HDF side reactions? The most common side reactions are over-defluorination (removal of more fluorine atoms than desired) and functional group incompatibility, where the reducing agent attacks other sensitive parts of the molecule instead of, or in addition to, the C-F bond [1].
How can I prevent over-defluorination? You can prevent over-defluorination by carefully controlling the stoichiometry of the reductant and modulating the reaction temperature. Using milder, more selective catalytic systems, such as photocatalysis or specific metal complexes, can also provide excellent control to stop at the desired defluorination stage [2] [1].
Are there selective HDF methods for specific fluorine atoms? Yes, achieving site selectivity is a key focus of modern HDF research. Photocatalytic methods [3] [2] and nucleophilic attack with tuned hydride sources [1] have been shown to selectively target specific C-F bonds based on their electronic environment and steric accessibility.
The table below summarizes common issues, their potential causes, and solutions based on recent methodologies.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Over-defluorination | Reductant is too strong or in excess; reaction time is too long [1]. | Precisely control reductant stoichiometry (e.g., 1.0 equiv. NaBH4) [1]; use attenuated solvents like DME or THF to slow reaction rate [1]. |
| Low Selectivity / Wrong Isomer | Reaction conditions lack steric or electronic control. | Employ a photocatalytic system (e.g., o-phosphinophenolate) for site-selective HDF via radical control [3] [2]; use transition-metal catalysts that selectively activate certain C-F bonds [4] [5]. |
| Low Conversion / Slow Reaction | Reductant is too weak; catalyst is inactive; light source is incorrect. | Ensure a strong enough reductant (e.g., switch to DMSO to enhance NaBH4 reactivity) [1]; for photocatalysis, verify LED wavelength matches catalyst absorption (e.g., ~427 nm for o-phosphinophenolate) [2]. |
| Substrate Decomposition | Sensitive functional groups are incompatible with reaction conditions [1]. | Protect vulnerable groups (e.g., use acetals instead of aldehydes) [1]; switch to a milder, more chemoselective method (e.g., NaBH4 in DMSO over LiAlH4) [1]. |
| Catalyst Inefficiency | Catalyst is not generating the active species; reaction components are inhibiting turnover. | For photoredox catalysis, ensure essential additives like thiol HAT catalyst (e.g., 1-AdaSH) and a terminal reductant (e.g., formate) are present for catalyst regeneration [2]. |
Here are detailed methodologies for two highly selective HDF approaches you can reference.
This method is prized for its simplicity, cost-effectiveness, and functional group tolerance.
This protocol uses a phosphinophenolate catalyst for the selective reduction of -CF₃ groups to -CF₂H or -CFH₂ on amides, esters, and (hetero)arenes.
When you encounter an issue, follow this logical decision tree to diagnose and resolve the problem.
Here are common challenges and solutions compiled from recent studies:
| Problem Area | Specific Issue | Possible Cause | Proposed Solution | Key Reference |
|---|---|---|---|---|
| Catalyst System | Low ee with Ir-catalysis for 1,2-disubstituted substrates | High barrier for C–O ionization; endergonic π-allyl formation | Switch to a chiral diene-ligated Rhodium (Rh) catalyst. | [1] |
| Low ee with nucleophilic F- sources (e.g., Py·HF) | Reagent unsuitable for the desired reaction pathway | Use BF₃·Et₂O with a chiral iodine catalyst for aminofluorination. | [2] | |
| Substrate & Reaction Pathway | Poor enantiocontrol with 1,2-disubstituted allylic electrophiles | Uncontrolled syn/anti π-allyl intermediate population; background reactions | Employ a Dynamic Kinetic Asymmetric Transformation (DYKAT). Use Morita-Baylis-Hillman (MBH) substrates with a Rh catalyst. | [1] |
| Overman rearrangement outcompetes fluorination | Electron-withdrawing group at C2 makes C–O bond breaking less facile | Use a more reactive Rhodium (Rh) catalyst instead of Iridium (Ir). | [1] | |
| Stereochemical Control | Poor E/Z or syn/anti diastereoselectivity | Inefficient transfer of chirality from starting material | Use (E)-allylsilanes with a gem-dimethyl group and Selectfluor for electrophilic fluorination. | [3] |
This method is highly effective for challenging substrates and proceeds via a Dynamic Kinetic Asymmetric Transformation (DYKAT) [1].
This method uses electrophilic fluorination for diastereoselective synthesis [3].
Understanding the reaction mechanism is key to troubleshooting. Below is a workflow for the Rh-catalyzed DYKAT process.
This diagram illustrates the DYKAT process where two enantiomers of the starting material interconvert rapidly relative to the product-forming step, allowing high enantioselectivity from a racemic mixture [1].
Selecting the right catalyst is fundamental. The diagram below outlines the decision process.
This chart summarizes catalyst systems for different scenarios [1] [2].
A core understanding of why fluorinated carbanions are unstable is the first step in troubleshooting related issues.
Here are common challenges and solutions presented in a Q&A format.
| Challenge | Root Cause | Recommended Solution | Key Reagents/Methods |
|---|---|---|---|
| Low reactivity/nucleophilicity | Destabilizing inductive effect of fluorine [1] | Use reagents with removable activating groups (e.g., sulfonyl groups) [1] | PhSO₂CF₂H, TMSCF₂SPh, PhSO₂CH₂F |
| Difficulty with difluoromethylation | Low stability of :CF₂H⁻ equivalents | Employ sulfone-based reagents to stabilize the anionic intermediate [1] | PhSO₂CF₂H (Sodium or potassium salt) |
| Difficulty with monofluoromethylation | Instability of the CH₂F⁻ carbanion | Utilize reagents where the carbanion is stabilized by an adjacent electron-withdrawing group [1] | PhSO₂CH₂F |
| Uncontrolled side reactions | High reactivity and basicity of "naked" fluorinated carbanions | Use silicon-based reagents for controlled, in-situ generation of anions [1] | TMSCF₂SPh (activated by fluoride) |
A: The most effective strategy is to use reagents featuring a removable activation group. Attaching a strong electron-withdrawing group, such as phenylsulfonyl (PhSO₂-), to the fluorinated carbon center significantly stabilizes the corresponding carbanion. This stabilization makes the anion easier to form and handle, thereby improving its reactivity toward electrophiles. After the nucleophilic addition, the activating group can be removed in a subsequent step [1].
A: Yes, research has led to the development of specialized reagents for these transformations.
The following diagram illustrates a generalized experimental workflow for using sulfone-based activated reagents, a common and effective approach.
Elimination reactions (leading to alkenes) often compete directly with substitution reactions (leading to substituted products) [1] [2]. The following diagram illustrates how different factors steer the reaction toward one pathway over the other.
Diagram 1. Logical map showing how substrate and conditions dictate the reaction pathway. The competition is primarily influenced by the structure of your alkyl halide and the conditions you use [1] [2].
The table below summarizes how to manipulate key variables to achieve your desired outcome.
| Factor | Favors Elimination | Favors Substitution | Troubleshooting Tip |
|---|---|---|---|
| Substrate | Tertiary (> Secondary) [1] [3] | Primary, Methyl [1] | For clean substitution, avoid tertiary substrates. For elimination, tertiary is best. |
| Base/Nucleophile | Strong, bulky base (e.g., tert-butoxide) [1] | Strong, good nucleophile (e.g., I⁻, CN⁻) [1] | Use a bulky base (e.g., KOtBu) to promote elimination; use a small, potent nucleophile (e.g., NaI) for substitution. |
| Temperature | High temperature [2] [3] | Low temperature | Increasing temperature favors the entropy-driven elimination pathway. |
| Solvent | Polar protic (for E1) [2] | Polar aprotic (for SN2) [2] | Choose solvent intentionally: polar protic (e.g., H₂O/EtOH) can aid E1/SN1; polar aprotic (e.g., DMSO) aids SN2. |
Q1: I'm using a secondary alkyl halide and getting a mixture of substitution and elimination products. How can I favor the alkene?
Q2: My reaction is supposed to follow an SN1 mechanism, but I keep finding alkene byproducts. What is happening?
Q3: I need to ensure a clean E2 elimination. What is the most critical stereochemical factor to consider?
Q4: How does the leaving group affect the competition between E2 and SN2 pathways?
Here is a structured guide to help you diagnose and resolve common problems encountered during the catalytic process.
| Problem & Symptoms | Possible Causes | Recommended Solutions & Verification Steps |
|---|
| Low/No Product Conversion [1] | • Incorrect solvent polarity. • Insufficient reaction time. • Suboptimal catalyst loading. | • Use anhydrous THF for best results (86% yield, >20:1 r.r.) [1]. • Extend reaction time to 48 hours [1]. • Ensure catalyst (e.g., (DHQD)₂PHAL) is fresh and correctly stored. | | Poor Diastereoselectivity [1] | • Suboptimal reaction concentration. • Incorrect stoichiometry of reactants. | • Increase reaction concentration to 0.4 M [1]. • Use an excess of allyl fluoride (2b) [1]. Diastereomers can be separated via flash chromatography. | | Poor Regioselectivity [1] | • Solvent polarity too high. | • Switch from DMSO (4:1 r.r.) to THF (>20:1 r.r.) [1]. | | Pronucleophile Degradation [1] | • Using gem-diboronates (e.g., 1b) under basic conditions. | • Use α-silyl benzylboronic ester (1c) activated via fluoride-assisted desilylation [1]. |
Q1: Why is fluoride used as the leaving group in this reaction? A1: Fluoride is an unconventional leaving group that enables unique reactivity. It plays a dual role: it acts as the leaving group for the this compound electrophile and simultaneously activates the α-silyl benzylboronic ester pronucleophile through a desilylative process, eliminating the need for an external stoichiometric base [1].
Q2: What is the primary function of the chiral catalyst? A2: The chiral organocatalyst (a Lewis base) has a dual function. It triggers the desilylative generation of the α-boryl carbanion and forms a reactive chiral ammonium intermediate. This intermediate ensures the subsequent C–C bond formation occurs in a regio-, diastereo-, and enantiocontrolled manner [1].
Q3: How can I scale up this reaction? A3: The reaction has been successfully demonstrated on a 1.0 mmol scale, yielding product 3a with consistent results (68% yield, 2.8:1 d.r., 95:5/99:1 e.r.), confirming its robustness for larger-scale synthesis [1].
Q4: What makes the products of this reaction synthetically valuable? A4: The chiral boronate ester installed in the products acts as a synthetic lynchpin. It can be transformed stereospecifically into a variety of complex, biologically relevant structures, such as α-methylene-γ-butyrolactones, through oxidation, coupling, or reduction pathways [1].
This section provides the core methodology and substrate scope as detailed in the reference literature [1].
Optimized Conditions:
Workflow: Add racemic this compound and racemic α-silyl benzylboronic ester to a solution of the chiral catalyst in anhydrous THF under an inert atmosphere. Stir for 48 hours. Monitor reaction completion by TLC or NMR. Purify the crude product by flash chromatography to separate diastereomers [1].
The following diagram illustrates the complete experimental workflow, from setup to final product isolation and diversification.
The catalytic system tolerates a wide range of functional groups on both the pronucleophile and the electrophile. Key quantitative data is summarized in the table below [1].
Table: Selected Substrate Scope and Yields
| Product | R (Benzyl Group) | R' (Allyl Group) | Yield (%) | d.r. | e.r. (Major) |
|---|---|---|---|---|---|
| 3a | Phenyl | -CO₂Et | 68 | 2.8:1 | 95:5 |
| 3c | 4-F-Phenyl | -CO₂Et | 65 | 5:1 | 95:5 |
| 3f | 4-Me-Phenyl | -CO₂Et | 67 | 5:1 | 95:5 |
| 3j | 2-Thienyl | -CO₂Et | 64 | 5:1 | 95:5 |
| 3l | Phenyl | -CO₂Et (Quaternary Center) | 60 | - | 95:5 |
| 3s | Phenyl | 4-OMe-C₆H₄ | 62 | 2.5:1 | 94:6 |
For a systematic approach to troubleshooting, follow the logic in the diagram below to pinpoint and resolve issues with your reaction.
Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the key steps in the organocatalytic cycle, highlighting the dual role of the fluoride ion [1].
| Challenge | Possible Cause | Solution | Key Reference & Rationale |
|---|---|---|---|
| Poor Solubility of Organozinc Reagents | Use of coordinating solvents (e.g., THF, Et2O) that can saturate the zinc center. | Switch to non-coordinating solvents like toluene or trifluorotoluene [1]. | In non-coordinating solvents, the organozinc reagent remains more Lewis acidic and aggregated, enhancing its reactivity toward the C-F bond [1]. |
| Low Reactivity of Allyl Fluoride | Low inherent polarizability of the C-F bond, leading to slow reaction kinetics. | Activate the zinc metal before forming the organozinc reagent. Use Riecke zinc [2] or zinc activated with 1,2-dibromoethane and TMS-Cl [2]. | Activated zinc facilitates the oxidative addition into the carbon-halogen bond, which is the initial step in forming the organozinc reagent [2]. |
| Formation of Insoluble Intermediates | Precipitation of zinc salts or fluoride-bridged zincate complexes during the reaction. | Ensure the reaction mixture is gently warmed (e.g., 40-70°C) to keep intermediates in solution [1]. Add lithium salts (e.g., LiCl) to form soluble adducts with the organozinc species [2]. | Lithium chloride helps solubilize the organozinc compound, pulling it away from the metal surface and into solution [2]. |
| Competing Side Reactions | β-hydride elimination, hydrodefluorination, or homodimerization. | Fine-tune the reaction temperature. Higher temperatures (e.g., 60-70°C) are needed for unactivated alkyl fluorides, but must be balanced to avoid decomposition [1]. | A heterolytic mechanism involving short-lived ion pairs can overcome typical side reactions, but temperature control is crucial [1]. |
This protocol is adapted from a 2024 study on alkyl fluoride functionalization, which provides a modern and effective methodology [1].
Preparation of Activated (Riecke) Zinc [2]
Synthesis of the Organozinc Reagent [2]
Cross-Coupling with this compound [1]
The following diagram illustrates the heterolytic (ionic) mechanism that is key to this cross-coupling reaction, which is fundamentally different from radical pathways and highlights why solvent choice is critical [1].
This mechanism shows that in non-coordinating solvents, the diarylzinc compound and the this compound undergo reciprocal activation. The zinc acts as a Lewis acid to heterolytically cleave the strong C-F bond. This generates a short-lived carbocation paired with an aryl(fluoro)zincate anion. The fast aryl transfer from the zincate to the carbocation then forms the new carbon-carbon bond, driven by the thermodynamic stability of the resulting Zn-F bond [1].
The carbon-fluorine bond has very high bond dissociation energy and low polarizability, making it notoriously inert. Furthermore, allylic systems are prone to side reactions like HF elimination or hydride migrations if the reaction conditions are not carefully controlled. The mechanism involving short-lived carbocations helps overcome this inherent stability and avoids these common decomposition pathways [1].
Yes. Beyond solvent and zinc activation, consider these factors:
The tables below summarize the key factors that determine the reactivity of halides, which can be extrapolated to understand allylic halides.
Table 1: Halide Reactivity as Leaving Groups in Nucleophilic Substitution This table compares the key properties that make a halide a good leaving group. A good leaving group is essential for both SN1 and SN2 reaction mechanisms [1].
| Halide | C-X Bond Strength (kcal/mol) | Relative Leaving Group Ability | Basicity of X⁻ (Relative) | Key Rationale |
|---|---|---|---|---|
| Fluoride (F) | ~108 [1] (Strongest) | Lowest [1] | Strongest [1] | Strong bond, basic anion (poor stability after departure) |
| Chloride (Cl) | ~81 [1] | Moderate | Moderate | Intermediate properties |
| Bromide (Br) | ~68 [1] | Good | Weak | Weaker bond, anion is more stable than Cl⁻ |
| Iodide (I) | ~51 [1] (Weakest) | Highest [1] | Weakest [1] | Weak bond, large anion disperses charge effectively (excellent stability) |
Table 2: Halogen Electrophilicity in Addition Reactions This table describes the behavior of halogens (X₂) as electrophiles in reactions with alkenes, following the AdE2 mechanism [2].
| Halogen | Electrophilicity Index (ω) [2] | Reaction Observation with Alkenes |
|---|---|---|
| Fluorine (F₂) | 3.86 (Highest) | Highly reactive and often uncontrollable [2]. |
| Chlorine (Cl₂) | 3.67 | Reacts to form a chloronium ion intermediate [2]. |
| Bromine (Br₂) | 3.40 | Standard reagent; forms a bromonium ion intermediate (often used in tests) [2]. |
| Iodine (I₂) | 3.09 (Lowest) | Less reactive; equilibrium may favor reactants [2]. |
While the searched literature does not contain a specific protocol for measuring an "allylic halide electrophilicity scale," here are two key experimental approaches relevant to assessing halide reactivity and identity.
This classic test qualitatively identifies halide ions (Cl⁻, Br⁻, I⁻) based on the formation and solubility of silver halide precipitates [3].
Procedure:
Underlying Principle: The test is based on the solubility products (Ksp) of the precipitates. The solubility decreases down the group (AgCl > AgBr > AgI), which is a reflection of the halide ions' leaving group abilities and stability [3].
The relative rates of nucleophilic substitution reactions can be used to compare halide reactivity experimentally [1] [4].
The diagram below illustrates the logical workflow for designing such a reactivity investigation.
For allylic halides, the general halide reactivity trend is amplified by the stability of the allylic system.
In typical nucleophilic substitution reactions (SN1 or SN2), fluoride is considered the worst leaving group among the halogens [1] [2]. This is due to two main factors:
However, research has shown that this generalization does not hold for allylic substrates under transition metal catalysis. In these specific systems, the fluoride atom can act as an effective leaving group.
The table below summarizes key findings from the search results regarding fluoride's performance in catalytic allylic substitution.
| Catalyst System | Observed Leaving Group Ability Order | Key Experimental Findings |
|---|---|---|
| Platinum (Pt) [3] | F ≥ OCO₂Me ≫ OBz ≥ OAc | Fluoride's leaving group ability equals or exceeds that of methyl carbonate and is significantly better than benzoate (OBz) or acetate (OAc). Reactions with malonate and O/N-nucleophiles proceed under mild conditions. |
| Palladium (Pd) [4] | Effective, but specific order not detailed in abstract. | Successful allylic alkylation of allyl fluorides was demonstrated using various Pd complexes and reagents. |
A critical finding from the Pt-catalyzed reactions is that fluoride displacement occurs with predominant or complete retention of configuration, which is a distinct feature compared to catalysis with other metals like Pd [3].
The following diagram illustrates the general workflow for evaluating leaving group ability in a metal-catalyzed allylic substitution, integrating the unique behavior of fluoride.
The key mechanistic step that enables fluoride to be a viable leaving group is the formation of a stabilized π-allyl metal complex [3] [4]. This complex delocalizes the charge and stabilizes the transition state, which overcomes the high energy barrier of breaking the strong C-F bond. The nucleophile then attacks this complex, leading to the final product.
The search results indicate that this is a specialized area of research. To create the detailed comparison guide you require, the following specific data would be needed but was not fully available in the search results I obtained:
To obtain this level of detail, I suggest you:
The nuclear properties (spin-½, 100% natural abundance) make ¹⁹F NMR an powerful and essential tool, offering a wide chemical shift range sensitive to subtle structural changes [1] [2]. Key parameters for distinguishing isomers include chemical shifts and coupling constants.
| Isomer Type / Structural Feature | Characteristic ¹⁹F NMR Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
|---|
| Primary Alkyl Fluoride (e.g., -CH₂F) | Approx. -200 to -220 [1] | ²JH-F (geminal): up to ~50 [2] | | Secondary Alkyl Fluoride (e.g., -CHF-) | Approx. -183 (downfield shift of ~+35 ppm from primary) [2] | ³JH-F: ~21 (for 2-fluoropentane) [2] | | Tertiary Alkyl Fluoride (e.g., -CF<) | Approx. -131 (downfield shift of ~+25 ppm from secondary) [2] | - | | Allylic Fluoride (general) | Wide range, influenced by substituents [1] | ⁴JH-F and ⁵JH-F (long-range) are often observable [2] | | CF₃ Group | Typically -50 to -70 [1] | - | | Vinylic Fluoride (on an alkene) | Can be calculated using additive parameters [1] | ³JF-F (trans) > 35 Hz; ³JF-F (cis) is smaller [2] |
For reliable results, follow these standard experimental procedures for sample preparation, data acquisition, and interpretation.
¹⁹F NMR Spectroscopy
Supporting ¹H and ¹³C NMR Spectroscopy
The following diagram outlines a logical workflow for differentiating allylic fluoride isomers using spectroscopic data, based on the parameters and protocols above.
When analyzing your spectra, pay close attention to these specific features to make a confident assignment.
The following table summarizes the comparative fluoride release data for different categories of materials, as found in recent in-vitro studies.
| Material Type | Example Product Names | Fluoride Release Performance | Key Characteristics |
|---|---|---|---|
| Zirconomer | Highest cumulative release over 28 days [1] | Promising for primary teeth due to enhanced anti-caries effect [1] | |
| Conventional Glass Ionomer Cement (GIC) | GC Fuji II | High initial release, decreasing over time [2] | Benchmark for fluoride release; chemically bonds to tooth [2] |
| Resin-Modified GIC (RMGIC) | Vitremer | High release, similar to conventional GIC [2] | Improved mechanical strength over conventional GIC [2] |
| Alkasite Material | Cention Forte | Moderate release, less than Self-adhesive composite [3] | Alkaline glass filler that releases acid-neutralizing ions [3] |
| Compomer | Dyract AP, Dyract | Moderate release, less than GICs [4] [2] | Initial burst release before stabilizing; release increases in acidic environments (pH 4.0–5.5) [4] |
| Self-adhesive Hybrid Composite | Surefil One | Highest among tested ion-releasing materials in a 14-day study [3] | Combines mechanical properties of composites with ion release [3] |
| Ion-releasing Flowable Composite Liner | Re-Gen | Lowest release in a 14-day study [3] | Minimal inhibition of secondary caries [3] |
| Giomer | Lowest release in a 28-day comparative study [1] |
The quantitative data in the table above is derived from standardized in-vitro experiments. Here are the detailed methodologies commonly used in these studies.
The release of fluoride is not constant and is influenced by several key factors, which are important for interpreting the data.
The diagrams below illustrate the core mechanism of fluoride release and a standardized experimental workflow.
The table below categorizes and compares different types of fluoride-releasing restorative materials, which form the basis for more advanced, controlled-release strategies.
| Material Category | Key Components | Fluoride Release Mechanism | Antibacterial Strengths | Limitations / Trade-offs |
|---|---|---|---|---|
| Conventional & Resin-Modified Glass Ionomers (GICs) | Fluoroaluminosilicate glass, polyalkenoic acids [1] | Acid-base reaction; short-term dissolution & long-term diffusion [1] | High, sustained release; well-documented cariostatic effect [1] [2] | Lower mechanical strength; less wear-resistant [1] |
| Compomers (Polyacid-Modified Composites) | Acidic monomers, fluoride-containing glass [1] | Water-dependent; fluoride release requires absorption of water [1] | Moderate, long-term release; better aesthetics than GICs [1] | Lower initial release than GICs; requires water absorption [1] |
| Fluoride-Releasing Composites | Resin matrix (e.g., Bis-GMA), fluoride-filled glass [3] [1] | Primarily diffusion of soluble fluoride salts (e.g., NaF) from the matrix [1] | Good aesthetics and mechanical properties [3] [1] | Low, short-lived release; minimal recharging capability [1] |
| Experimental Antibacterial Fluoride Monomers | Synthesized zirconium-fluoride chelate monomers [3] [4] | F-ion exchange from a hydrolytically stable ternary complex [3] | High, rechargeable fluoride release; combines release with contact-killing (quaternary ammonium monomers) [3] [4] | Complex synthesis; potential for increased water sorption in early formulations [3] |
| Calcium Fluoride (CaF₂) Composites | Composite resin with CaF₂ nanoparticles [5] | Sustained release of F⁻ and Ca²⁺ ions [5] | Significant reduction of S. mutans and L. acidophilus; Ca²⁺ release may aid remineralization [5] | High filler loading may compromise mechanical properties if not optimized [5] |
The following tables summarize specific experimental data from recent studies to provide a direct comparison of material performance.
Table 2: Physical Properties and Fluoride Release of Modified GICs Data derived from an in vitro study comparing a commercial hybrid GIC with an antibiotic-modified GIC [2].
| Material | Compressive Strength (MPa) | Setting Time (Minutes) | Fluoride Release (ppm) | | :--- | :--- | :--- | :--- | | | | | 24 Hours | 1 Week | | GC Gold Label Hybrid (Group I) | Result not specified in excerpt | Result not specified in excerpt | ~2.5 | ~1.5 | | Antibiotic-Modified GIC (Group II) | Result not specified in excerpt | Result not specified in excerpt | ~5.5 | ~4.0 |
Table 3: Antibacterial Efficacy of Calcium Fluoride Composites Data from an in vitro study on composite materials modified with anhydrous calcium fluoride (CaF₂) against cariogenic bacteria [5]. The values represent the reduction in bacteria growth compared to a commercial fluoride-containing composite.
| Composite Material | CaF₂ Modification (% wt.) | Reduction in S. mutans | Reduction in L. acidophilus |
|---|---|---|---|
| Flow Art | 1.5% | Significant (p<0.05) | Greatest reduction (p<0.05) |
| Flow Art | 2.5% | Significant (p<0.05) | Significant (p<0.05) |
| Flow Art | 5.0% | Significant (p<0.05) | Significant (p<0.05) |
| X-Flow | 1.5% | Significant (p<0.05) | Greatest reduction (p<0.05) |
| X-Flow | 2.5% | Significant (p<0.05) | Significant (p<0.05) |
| X-Flow | 5.0% | Significant (p<0.05) | Significant (p<0.05) |
For researchers looking to replicate or build upon these findings, here is a detailed look at the key methodologies used in the cited studies.
Fluoride Release Measurement (Ion-Selective Electrode) [4] [2]
Assessment of Antibacterial Activity (Direct Contact Test) [2] [5]
Evaluation of Synergistic Effects (Checkerboard Assay) [6]
To clarify the core concepts and methodologies, the following diagrams illustrate the primary antibacterial mechanism of fluoride and a standard workflow for testing fluoride release.